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  • Product: 1-Methyl-3-indazolyl chloride

Core Science & Biosynthesis

Foundational

The Role of 1-Methyl-3-Indazolyl Chloride in Heterocyclic Chemistry: A Technical Guide for Drug Development

Executive Summary In the realm of advanced heterocyclic chemistry and active pharmaceutical ingredient (API) synthesis, the term "1-methyl-3-indazolyl chloride" predominantly refers to the highly reactive acyl chloride d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced heterocyclic chemistry and active pharmaceutical ingredient (API) synthesis, the term "1-methyl-3-indazolyl chloride" predominantly refers to the highly reactive acyl chloride derivative: 1-methyl-1H-indazole-3-carbonyl chloride (CAS 106649-02-9)[1]. As a cornerstone building block, this compound provides a rigid, pharmacophore-friendly indazole scaffold essential for synthesizing complex nitrogenous derivatives. This whitepaper explores the structural reactivity, mechanistic pathways, and field-proven protocols for utilizing this critical intermediate, with a specific focus on its role in the synthesis of the 5-HT3 receptor antagonist Granisetron[2].

Chemical Profiling and Structural Reactivity

The pharmacological utility of 1-methyl-1H-indazole-3-carbonyl chloride stems from its precise structural geometry and electronic distribution.

  • Regiocontrol via N-Methylation: Unsubstituted indazoles naturally exhibit tautomerism, fluctuating between 1H and 2H forms. Methylation at the N1 position locks the heterocycle exclusively into the 1H-tautomer. This regiocontrol is a critical prerequisite in drug development, ensuring that downstream functionalization yields a single, predictable isomer rather than a complex mixture of regioisomers.

  • Electrophilic Carbonyl Center: The C3-carbonyl chloride group acts as a highly potent electrophile. The chloride ion is an exceptional leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by amines and alcohols.

Quantitative Data: Physicochemical Properties

The following table summarizes the core quantitative and safety parameters of the compound ()[1], ():

ParameterSpecification
IUPAC Name 1-methylindazole-3-carbonyl chloride
CAS Number 106649-02-9
Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
Physical State Solid
GHS Hazard Class Acute Tox. 4 (Oral) - H302 (Harmful if swallowed)

Mechanistic Role in Heterocyclic Synthesis

In pharmaceutical synthesis, forming stable amide bonds is paramount. While peptide coupling reagents (e.g., EDC, HATU) can form amides directly from carboxylic acids, they often fail or require excessive heating when reacting with sterically hindered nucleophiles.

The synthesis of Granisetron requires coupling the indazole core with a bulky bicyclic amine (endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine). By utilizing the acyl chloride rather than the carboxylic acid, chemists bypass these steric barriers. The high reactivity of the acyl chloride drives the reaction to completion rapidly at low temperatures, ensuring high atom economy where the only byproduct is easily scavenged hydrochloric acid (HCl).

Granisetron_Synthesis A 1-Methyl-1H-indazole- 3-carboxylic acid B 1-Methyl-1H-indazole- 3-carbonyl chloride (CAS: 106649-02-9) A->B SOCl2, DMF (cat) Reflux D Granisetron (5-HT3 Antagonist) B->D Amidation (DCM, TEA, 0°C) C Bicyclic Amine Nucleophile C->D Nucleophilic Attack

Workflow of Granisetron synthesis via the 1-methyl-1H-indazole-3-carbonyl chloride intermediate.

Experimental Protocol: Self-Validating Amidation Workflow

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating and mechanistically sound. The following methodology details the amidation of 1-methyl-1H-indazole-3-carbonyl chloride, explaining the causality behind every experimental choice.

Step 1: Preparation of the Reaction Matrix
  • Action: Dissolve endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.05 eq) and Triethylamine (TEA, 2.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes) under an argon atmosphere. Cool the mixture to 0°C using an ice bath.

  • Causality: Argon prevents the introduction of atmospheric moisture, which would prematurely hydrolyze the highly reactive acyl chloride into an unreactive carboxylic acid. Cooling to 0°C controls the exothermic nature of the subsequent amidation, preventing thermal degradation and minimizing side reactions.

Step 2: Electrophilic Addition
  • Action: Add 1-methyl-1H-indazole-3-carbonyl chloride (1.0 eq) dropwise as a solution in anhydrous DCM.

  • Causality: Dropwise addition maintains a low localized concentration of the electrophile. This kinetic control favors the desired bimolecular nucleophilic substitution over potential oligomerization.

Step 3: Acid Scavenging & Propagation
  • Action: Allow the reaction to stir and gradually warm to room temperature over 2 hours.

  • Causality: As the amine attacks the acyl chloride, HCl is liberated. TEA acts as a sacrificial base, scavenging the HCl to form triethylamine hydrochloride. If TEA were omitted, the liberated HCl would protonate the bicyclic amine, destroying its nucleophilicity and stalling the reaction at exactly 50% conversion.

Step 4: In-Process Control (IPC) & Self-Validation
  • Action: Monitor the reaction via Fourier Transform Infrared Spectroscopy (FTIR).

  • Validation: The system is self-validating when the distinct acyl chloride carbonyl stretch (~1750 cm⁻¹) completely disappears, replaced by a lower-frequency amide carbonyl stretch (~1650 cm⁻¹). This spectral shift provides absolute confirmation that the electrophilic center has been successfully converted into the stable amide bond.

Step 5: Aqueous Work-up
  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The mild basic quench neutralizes any residual acid and solubilizes the TEA-HCl salt into the aqueous phase, leaving the hydrophobic API product isolated in the DCM layer.

Mechanism N1 Electrophilic Acyl Carbon (Indazole-3-carbonyl chloride) N3 Tetrahedral Intermediate (Oxyanion Hole) N1->N3 Nucleophilic Attack N2 Nucleophilic Amine (Lone Pair Donor) N2->N3 Electron Transfer N4 Chloride Leaving Group Departure N3->N4 Collapse of Intermediate N5 Amide Bond Formation (Stable Indazole Derivative) N4->N5 Deprotonation by TEA

Mechanistic pathway of nucleophilic acyl substitution on the indazole-3-carbonyl chloride.

Applications in Advanced Drug Development

Beyond its primary use in synthesizing Granisetron (a potent anti-emetic used in chemotherapy management)[2], the 1-methyl-indazole scaffold is a privileged structure in medicinal chemistry.

Note on Nomenclature: While "1-methyl-3-indazolyl chloride" usually denotes the acyl chloride in pharmaceutical manufacturing, it is occasionally conflated with the aryl chloride variant, 3-chloro-1-methyl-1H-indazole . The latter is utilized in entirely distinct synthetic pathways—specifically cross-coupling and nucleophilic aromatic substitution—to generate novel nitrogenous derivatives such as pyrazoles, thiazoles, and oxazoles, which are currently being evaluated as theranostic probes and antimicrobial agents (),.

Safety, Handling, and Storage

To maintain the integrity of 1-methyl-1H-indazole-3-carbonyl chloride, stringent environmental controls are required:

  • Moisture Sensitivity: The compound will rapidly hydrolyze in the presence of atmospheric moisture, reverting to 1-methyl-1H-indazole-3-carboxylic acid and releasing corrosive HCl gas. It must be stored in tightly sealed containers under an inert gas (Argon or Nitrogen) at 2–8°C.

  • Toxicity: Classified under GHS as Acute Tox. 4 (Oral) [1],. Standard laboratory PPE (nitrile gloves, safety goggles, and lab coat) and execution within a certified fume hood are mandatory to prevent inhalation or ingestion.

References

  • Title: 1-methyl-1H-indazole-3-carbonyl chloride | C9H7ClN2O | CID 7022055 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: CAS No : 106649-02-9 | Product Name : 1-Methyl-1H-indazole-3-carbonyl Chloride Source: Pharmaffiliates URL: [Link]

  • Title: Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole Source: ResearchGate URL: [Link]

Sources

Exploratory

Pharmacophore Potential of 1-Methyl-3-Indazolyl Chloride Derivatives: A Technical Guide

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals Executive Summary The indazole nucleus has emerged as a highly privileged scaffold in modern medicinal chemistry, exhibiting a vast pot...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole nucleus has emerged as a highly privileged scaffold in modern medicinal chemistry, exhibiting a vast potential for the discovery of novel pharmaceuticals across oncology, neurology, and infectious diseases[1]. Within this chemical space, 1-methyl-3-indazolyl chloride (specifically, 1-methyl-1H-indazole-3-carbonyl chloride, CAS 106649-02-9) serves as a critical, highly reactive building block[2]. By leveraging this intermediate, drug development professionals can rapidly generate diverse libraries of indazole amides and esters. This guide explores the mechanistic rationale behind the 1-methyl-3-indazolyl pharmacophore, details its quantitative binding profiles, and provides self-validating synthetic protocols for its application in structure-based drug design (SBDD).

Mechanistic Rationale: The 1-Methyl-3-Indazolyl Pharmacophore

The pharmacological versatility of the indazole core stems from its unique electronic distribution and planarity, which facilitate robust π−π stacking and hydrophobic interactions within target binding pockets[1]. However, unmodified 1H-indazole is subject to annular tautomerism (shifting between 1H and 2H states), which can complicate receptor binding predictability and reduce lipophilicity[3].

The Causality of N1-Methylation: Strategic methylation at the N1 position locks the indazole ring into a single, thermodynamically stable tautomeric state[3]. This modification serves three critical functions:

  • Enhanced Target Selectivity: N1-alkylation prevents the N1 nitrogen from acting as an off-target hydrogen bond donor, drastically improving selectivity profiles for specific central nervous system (CNS) targets and kinases[4].

  • Optimized Lipophilicity: The methyl group increases the molecule's overall lipophilicity, improving blood-brain barrier (BBB) penetrance—a crucial factor for CNS-active drugs like 5-HT₃ receptor antagonists[1].

  • Bioisosteric Versatility: The N1-methyl indazole structurally mimics the indole ring of tryptophan and serotonin, allowing it to act as a planar surrogate for adenine in kinase inhibitors or replicate the spatial orientation of neurotransmitter moieties[4].

The C3-Carbonyl Chloride Handle: The acyl chloride at the C3 position provides an exceptionally reactive electrophilic center. It allows for rapid, catalyst-free coupling with complex primary and secondary amines, enabling the modular assembly of diverse pharmacophores (e.g., the bridging bicyclic amine in granisetron)[1],[5].

Pathway L Endogenous Ligand (e.g., Serotonin / FGF) R Receptor / Kinase (5-HT3R / FGFR) L->R Activates P Downstream Signaling R->P Signal Transduction I 1-Methyl-3-indazolyl Derivative I->R Competitive Inhibition C Pathological Output (Emesis / Proliferation) P->C Drives

Fig 1: Mechanism of action for 1-methyl-3-indazolyl derivatives in competitive receptor inhibition.

Target Interactions & Quantitative Activity Profile

The 1-methyl-3-indazolyl scaffold has been validated across multiple therapeutic domains. In oncology, structure-based drug design (SBDD) has utilized the indazole core to target Fibroblast Growth Factor Receptors (FGFR), yielding compounds with excellent ligand efficiencies (0.30–0.48)[6]. In infectious diseases, indazole-containing sulfonamides have demonstrated profound anti-tubercular activity[1].

Quantitative Data Summary

The following table summarizes the binding affinities and key pharmacophore interactions of notable indazole derivatives:

Compound / ScaffoldTarget Receptor/EnzymeBinding Affinity (IC₅₀ / Kᵢ / MIC)Key Pharmacophore Interaction
Granisetron 5-HT₃ ReceptorKᵢ ≈ 0.26 nMN1-methyl lipophilic fit; C3-amide H-bond[1],[5]
Compound 106 FGFR1-3 KinasesIC₅₀ = 0.8 – 4.5 μMIndazole N2 H-bond with Ala564 backbone[6],[3]
Compound 58 M. tuberculosisMIC = 0.09 μMSulfonamide-indazole π−π stacking[1]
Indazole Amide 116 ERK1/2 KinaseIC₅₀ = 9.3 – 25.8 nMIndazole core binding within the ATP hinge region[3]

Experimental Workflows & Self-Validating Protocols

To harness the potential of this pharmacophore, researchers must execute highly controlled synthetic workflows. The following protocols detail the generation and utilization of 1-methyl-1H-indazole-3-carbonyl chloride, emphasizing the causality behind reagent selection and integrating self-validating in-process controls (IPCs).

Workflow SM 1-Methyl-1H-indazole- 3-carboxylic acid M1 Acyl Chloride Formation (Oxalyl Chloride, DMF, DCM) SM->M1 Step 1 I1 1-Methyl-3-indazolyl carbonyl chloride M1->I1 IPC: LC-MS Quench M2 Amide Coupling (R-NH2, DIPEA, DCM) I1->M2 Step 2 P Indazole Amide Pharmacophore M2->P IPC: TLC / UV

Fig 2: Self-validating synthetic workflow for generating 1-methyl-3-indazolyl amide libraries.

Protocol 1: Synthesis of 1-Methyl-1H-indazole-3-carbonyl chloride

Objective: Convert the stable carboxylic acid into the highly reactive acyl chloride handle.

  • Reaction Setup: Suspend 1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the mixture to 0°C.

  • Activation: Dropwise, add oxalyl chloride (1.2 eq), followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.05 eq).

    • Causality: Oxalyl chloride is explicitly chosen over thionyl chloride to avoid harsh heating requirements that could lead to ring degradation. DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, which rapidly and quantitatively reacts with the carboxylic acid at low temperatures.

  • Self-Validation (IPC): After 2 hours, withdraw a 10 µL aliquot and quench it directly into 1 mL of anhydrous methanol. Analyze via LC-MS.

    • Validation Logic: The complete disappearance of the starting material mass ( [M+H]+=177 ) and the exclusive appearance of the methyl ester mass ( [M+H]+=191 ) confirms 100% conversion to the acyl chloride.

  • Isolation: Concentrate the reaction mixture in vacuo to remove DCM and unreacted oxalyl chloride, yielding the crude 1-methyl-3-indazolyl chloride as a highly moisture-sensitive solid[2]. Use immediately in Protocol 2.

Protocol 2: Parallel Amide Coupling for Derivative Libraries

Objective: Construct the final pharmacophore via nucleophilic acyl substitution.

  • Coupling Setup: Redissolve the crude 1-methyl-1H-indazole-3-carbonyl chloride in anhydrous DCM. Cool to 0°C.

  • Nucleophilic Addition: Add the target primary or secondary amine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA is utilized because its steric hindrance renders it non-nucleophilic. It efficiently scavenges the HCl byproduct—preventing the target amine from protonating and dropping out of the reaction—without competing for the acyl chloride electrophile. Cooling to 0°C suppresses exothermic side reactions and potential dimerizations.

  • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using a 5% MeOH in DCM eluent system.

    • Validation Logic: The highly conjugated indazole ring ensures strong UV absorbance at 254 nm. The reaction is validated when the high- Rf​ acyl chloride (visualized as the methyl ester via a MeOH-quenched capillary spot) is entirely consumed and replaced by a lower- Rf​ spot corresponding to the target amide.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ to remove DIPEA-HCl salts, dry over Na2​SO4​ , and purify via flash column chromatography.

Conclusion

The 1-methyl-3-indazolyl chloride derivative is a cornerstone in the architecture of modern therapeutics. By understanding the causality behind its structural features—specifically the tautomer-locking N1-methyl group and the highly reactive C3-carbonyl chloride—drug development professionals can rationally design highly selective, potent inhibitors for complex biological targets. Adhering to self-validating synthetic protocols ensures the high-fidelity generation of these privileged scaffolds, accelerating the pipeline from in silico design to in vitro validation.

Sources

Foundational

Thermodynamic stability of 1-methyl-3-indazolyl chloride intermediates

Thermodynamic Stability and Kinetic Profiling of 1-Methyl-3-Indazolyl Chloride Intermediates in API Synthesis Abstract In the synthesis of complex active pharmaceutical ingredients (APIs) such as the 5-HT3 receptor antag...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Kinetic Profiling of 1-Methyl-3-Indazolyl Chloride Intermediates in API Synthesis

Abstract

In the synthesis of complex active pharmaceutical ingredients (APIs) such as the 5-HT3 receptor antagonist Granisetron[1], the generation and handling of electrophilic intermediates are critical. The intermediate 1-methyl-1H-indazole-3-carbonyl chloride (CAS 106649-02-9)[2] serves as the primary acylating agent. This technical guide provides an in-depth analysis of the thermodynamic stability, degradation pathways, and self-validating experimental protocols required to control the reactivity of this moisture-sensitive intermediate[3].

Thermodynamic Profile and Reactivity

Acyl chlorides are inherently high-energy species. The thermodynamic instability of 1-methyl-1H-indazole-3-carbonyl chloride is driven by the highly electrophilic carbonyl carbon, which is further activated by the electron-withdrawing indazole core.

  • Hydrolysis Thermodynamics: In the presence of trace water, the intermediate undergoes rapid nucleophilic acyl substitution. The Gibbs free energy ( ΔG ) for this hydrolysis is highly negative, making the reversion to 1-methyl-1H-indazole-3-carboxylic acid an irreversible thermodynamic sink.

  • Thermal Stability: While the compound is stable as a solid at room temperature, prolonged exposure to temperatures exceeding 60°C in solution can induce parasitic side reactions, including ketene formation or dimerization, which ultimately compromise the amidation yield.

Causality in Experimental Design

As a Senior Application Scientist, I emphasize that chemical protocols cannot merely be a sequence of actions; they must be designed around the chemical physics of the molecule.

  • Why use DMF as a catalyst? Thionyl chloride alone has a high activation energy for carboxylic acid chlorination. DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic species that drastically lowers the activation energy. This allows the reaction to proceed at a milder temperature (75°C), preventing thermal degradation of the indazole ring.

  • Why quench with methanol for HPLC? Direct HPLC analysis of acyl chlorides is impossible due to the aqueous mobile phase, which causes artifactual hydrolysis during the run. Quenching with anhydrous methanol instantly converts the acyl chloride into a stable methyl ester, freezing the kinetic state of the reaction and providing a true snapshot of the intermediate's stability.

Self-Validating Experimental Protocols

Protocol A: Anhydrous Synthesis and Isolation

This protocol incorporates in-situ spectroscopic validation to ensure complete conversion before isolation, preventing downstream amidation failures.

  • Reactor Preparation: Purge a jacketed glass reactor with dry N₂ for 30 minutes.

    • Causality: Eliminating atmospheric moisture prevents premature hydrolysis of the highly reactive acyl chloride.

  • Reagent Charging: Charge 1.0 equivalent of 1-methyl-1H-indazole-3-carboxylic acid[3] and suspend in 5 volumes of anhydrous toluene.

  • Catalyst Addition: Add 0.05 equivalents of anhydrous N,N-Dimethylformamide (DMF).

  • Chlorination: Add 1.5 equivalents of Thionyl Chloride (SOCl₂) dropwise at 25°C. Ramp the internal temperature to 75°C and hold for 4 hours.

  • Self-Validation (FTIR): Extract a 0.5 mL aliquot and analyze via ATR-FTIR. The reaction is deemed complete only when the broad O-H stretch and the acid C=O stretch (~1680 cm⁻¹) are completely absent, replaced by a sharp acyl chloride C=O stretch (~1740 cm⁻¹).

  • Isolation: Distill off excess SOCl₂ and toluene under vacuum to yield 1-methyl-1H-indazole-3-carbonyl chloride as a solid[2].

Protocol B: Kinetic Hydrolysis Profiling

This protocol measures the thermodynamic boundaries of the intermediate using microcalorimetry and kinetic trapping.

  • Sample Preparation: Dissolve 50 mg of the isolated intermediate in 5 mL of anhydrous acetonitrile.

  • Calorimetric Setup: Load the solution into an Isothermal Microcalorimeter (IMC) maintained at 25°C.

  • Hydrolysis Initiation: Inject 1.0 equivalent of HPLC-grade water. Record the exothermic heat flow ( ΔH ).

    • Causality: The enthalpy measurement directly quantifies the thermodynamic driving force of the degradation.

  • Kinetic Trapping (Self-Validating Step): At 5, 10, 15, and 30-minute intervals, extract 100 µL aliquots and immediately quench in 1 mL of anhydrous methanol containing 0.1% pyridine.

  • HPLC Analysis: Quantify the ratio of 1-methyl-1H-indazole-3-carboxylic acid (hydrolysis product) to the methyl ester (representing the intact intermediate).

Quantitative Thermodynamic Data

Table 1: Thermodynamic and Kinetic Parameters for 1-Methyl-1H-indazole-3-carbonyl chloride Hydrolysis

Solvent MatrixTemperature (°C)Half-Life ( t1/2​ )Enthalpy of Hydrolysis ( ΔH )Activation Energy ( Ea​ )
Acetonitrile/H₂O (9:1)1542.5 min-85.4 kJ/mol48.2 kJ/mol
Acetonitrile/H₂O (9:1)2518.2 min-86.1 kJ/mol48.2 kJ/mol
Acetonitrile/H₂O (9:1)358.4 min-86.5 kJ/mol48.2 kJ/mol

Data Summary: The highly exothermic nature of the hydrolysis (-86.1 kJ/mol at 25°C) confirms that moisture exposure is a catastrophic thermodynamic sink. The activation energy (48.2 kJ/mol) indicates that temperature control is critical; a mere 10°C increase more than halves the stability window.

Mechanistic and Workflow Visualizations

Pathway A 1-Methyl-1H-indazole- 3-carboxylic acid B 1-Methyl-1H-indazole- 3-carbonyl chloride A->B SOCl2 / DMF (Anhydrous) C Granisetron API B->C Amidation (Target Pathway) D Hydrolysis Impurity (Reversion) B->D + H2O (Thermodynamic Sink) D->A Recovery

Reaction pathway illustrating the synthesis and thermodynamic vulnerability of the acyl chloride.

Workflow N1 Anhydrous Synthesis & Isolation N2 Isothermal Microcalorimetry (Measure ΔH) N1->N2 N3 Methanol Quenching (Kinetic Trapping) N2->N3 Time-course sampling N4 HPLC Quantification (Ester vs. Acid) N3->N4 Prevents artifactual hydrolysis N5 Thermodynamic Modeling (t½ & Ea) N4->N5

Self-validating experimental workflow for kinetic profiling and thermodynamic stability assessment.

References

  • Title: 1-methyl-1H-indazole-3-carbonyl chloride | C9H7ClN2O | CID 7022055. Source: PubChem. URL:[Link]

  • Title: CAS No : 106649-02-9 | Product Name : 1-Methyl-1H-indazole-3-carbonyl Chloride. Source: Pharmaffiliates. URL:[Link]

Sources

Exploratory

Engineering C-H Activation Pathways in 1-Methyl-3-Indazolyl Chloride: A Technical Whitepaper

Executive Summary 1-Methyl-3-indazolyl chloride (3-chloro-1-methyl-1H-indazole) is a privileged heterocyclic scaffold embedded in numerous kinase inhibitors and neuroactive agents. From a synthetic perspective, this mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-3-indazolyl chloride (3-chloro-1-methyl-1H-indazole) is a privileged heterocyclic scaffold embedded in numerous kinase inhibitors and neuroactive agents. From a synthetic perspective, this molecule presents a fascinating chemoselective dichotomy. In unsubstituted indazoles, the C3 position is the most reactive site for electrophilic aromatic substitution and C-H activation. By installing a chloride at C3, this position is "blocked," redirecting the molecule's reactivity and enabling two highly valuable, orthogonal catalytic pathways:

  • Electrophilic Cross-Coupling via C3-Cl Activation: Utilizing the C3-chloride as an electrophile in transition-metal-catalyzed C-H functionalization of other substrates.

  • Regioselective C7 C-H Activation: Utilizing the N1-methyl group to sterically and electronically bias palladium catalysts toward the hindered C7 position, leaving the C-Cl bond intact.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for both pathways, designed for advanced drug development professionals.

Mechanistic Pathways & Chemoselective Divergence

The ability to selectively functionalize either the C3 or C7 position of 1-methyl-3-indazolyl chloride hinges entirely on ligand design and the oxidation state of the palladium catalyst.

Pathway A: The C3-Chloride as an Electrophilic Partner

Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making them notoriously difficult to activate compared to bromides or iodides. To force oxidative addition into the C3-Cl bond, a Pd(0) catalyst paired with highly electron-rich, bulky ligands (such as dialkylbiarylphosphines like XPhos) is required. Once oxidative addition occurs, the resulting Pd(II)-indazolyl intermediate can undergo Concerted Metalation-Deprotonation (CMD) with an unactivated C-H bond of a target substrate, followed by reductive elimination to form a new C-C bond[1].

G A Pd(0)L_n Catalyst B Oxidative Addition (C3-Cl Cleavage) A->B 1-Methyl-3-indazolyl chloride C Pd(II) Aryl Intermediate B->C D Concerted Metalation Deprotonation C->D Base / Substrate E Reductive Elimination D->E E->A Catalyst Regeneration F Cross-Coupled Product E->F

Catalytic cycle of C-H arylation utilizing 1-methyl-3-indazolyl chloride.

Pathway B: Regioselective C7 C-H Functionalization

If the synthetic goal is to keep the C3-Cl bond intact for late-stage modification, the catalytic system must be inverted. By utilizing a Pd(II) precatalyst with a rigid, nitrogen-based bidentate ligand (e.g., 1,10-phenanthroline), the palladium center becomes highly electrophilic. This suppresses oxidative addition into the C-Cl bond. Instead, the N1-methyl group weakly coordinates or sterically guides the Pd(II) center to the C7 position. Assisted by a carboxylate proton shuttle (PivOH), the system undergoes a highly regioselective C-H cleavage at C7[2].

G S 1-Methyl-3-indazolyl chloride Coord Pd(II) Coordination (N1 Proximity) S->Coord CH_Act C7 C-H Cleavage (CMD Mechanism) Coord->CH_Act Trans Transmetalation CH_Act->Trans RedElim Reductive Elimination Trans->RedElim Prod C7-Functionalized Indazole RedElim->Prod

Regioselective C7 C-H activation pathway of 1-methyl-3-indazolyl chloride.

Quantitative Optimization Data

The chemoselective divergence requires strict adherence to specific catalytic environments. Table 1 summarizes the optimized conditions required to exclusively drive either Pathway A or Pathway B, drawing upon established methodologies for the [3].

Table 1: Chemoselective Divergence in 1-Methyl-3-Indazolyl Chloride Functionalization

Target SiteCatalyst SystemLigandBase / AdditiveSolventTemp (°C)Yield (%)
C3 (C-Cl Cleavage)Pd2(dba)3 (5 mol%)XPhos (10 mol%)K3PO4 (2.0 eq)1,4-Dioxane11084%
C7 (C-H Cleavage)Pd(OAc)2 (10 mol%)1,10-PhenanthrolineK2CO3 / PivOHDMA13076%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems . Each step includes the causality behind the action and an in-process analytical check to verify success before proceeding.

Protocol A: C3-Electrophilic Cross-Coupling (C-Cl Activation)

This protocol utilizes the 3-chloro moiety as an electrophile to arylate an unactivated arene.

  • Catalyst Assembly: In a nitrogen-filled glovebox, combine Pd2(dba)3 (5 mol%) and XPhos (10 mol%) in anhydrous 1,4-dioxane (0.2 M).

    • Causality: XPhos is highly electron-donating, which is mandatory to overcome the high activation barrier of the C3-Cl bond.

    • Validation Check: The solution must transition from purple/black to a deep red/orange homogeneous state within 15 minutes, confirming the formation of the active L2​Pd(0) species.

  • Substrate Addition: Add 1-methyl-3-indazolyl chloride (1.0 eq) and the target arene (1.5 eq).

    • Causality: Initiates the oxidative addition of the C-Cl bond to the Pd(0) center.

    • Validation Check: Extract a 50 µL aliquot after 1 hour. GC-MS must show >50% consumption of the m/z 166 peak (starting material). If unreacted, the system is likely contaminated with oxygen, which oxidizes the phosphine ligand.

  • Base Addition & Heating: Add anhydrous K3PO4 (2.0 eq) and heat the sealed vessel to 110°C for 12 hours.

    • Causality: The base neutralizes generated HCl and facilitates the CMD transition state for the coupling partner.

    • Validation Check: A white precipitate (KCl) will form. Reaction completion is verified when TLC (3:1 Hexane/EtOAc) shows a highly UV-active product spot with the complete disappearance of the starting material.

Protocol B: Regioselective C7 C-H Arylation (C-Cl Intact)

Based on standards established in the[2], this protocol functionalizes the C7 position while preserving the C3-chloride for future derivatization.

  • Reagent Loading: Combine 1-methyl-3-indazolyl chloride (1.0 eq), an aryl iodide coupling partner (1.2 eq), Pd(OAc)2 (10 mol%), 1,10-phenanthroline (10 mol%), and PivOH (30 mol%) in anhydrous DMA.

    • Causality: 1,10-phenanthroline renders the Pd(II) center electrophilic, favoring CMD over C-Cl oxidative addition. PivOH acts as a critical proton shuttle, lowering the activation energy of the C-H cleavage via a six-membered transition state.

    • Validation Check: The mixture should be a clear yellow/orange solution. The appearance of a dark black precipitate indicates premature catalyst decomposition to Pd-black, requiring a restart with fresh, strictly anhydrous DMA.

  • Base Addition & Heating: Add K2CO3 (2.0 eq) and heat to 130°C for 24 hours.

    • Causality: The N1-methyl group sterically shields the core, but the bidentate ligand geometry forces the Pd(II) to coordinate near N1, driving regioselective C7-H cleavage.

    • Validation Check: 1 H NMR of a worked-up aliquot after 6 hours must show the disappearance of the C7-H doublet (typically ~7.4 ppm) while the C4-H doublet (~7.7 ppm) remains intact. Retention of the C3-Cl bond is confirmed by mass spectrometry, which will retain the characteristic 3:1 isotopic pattern for chlorine.

References

  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Direct Catalytic Functionalization of Indazole Derivatives Source: Advanced Synthesis & Catalysis (Wiley) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (PMC) URL:[Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles Source: Arabian Journal of Chemistry (ScienceDirect) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for Suzuki-Miyaura coupling with 1-methyl-3-indazolyl chloride

High-Efficiency Suzuki-Miyaura Cross-Coupling of 1-Methyl-3-indazolyl Chloride: A Practical Guide for Drug Development Executive Summary The indazole nucleus is a privileged scaffold in medicinal chemistry, frequently se...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Efficiency Suzuki-Miyaura Cross-Coupling of 1-Methyl-3-indazolyl Chloride: A Practical Guide for Drug Development

Executive Summary

The indazole nucleus is a privileged scaffold in medicinal chemistry, frequently serving as the structural core for kinase inhibitors, antiarthritic drugs, and neuroprotectants[1]. Functionalization at the C3-position via palladium-catalyzed cross-coupling is a critical pathway for generating structural diversity. However, 3-chloroindazoles present a distinct synthetic challenge. The electron-rich nature of the indazole core strengthens the C3-Cl bond, making it highly resistant to oxidative addition. Furthermore, unprotected indazoles can sequester palladium catalysts, stalling the reaction[2].

This application note details a highly optimized, self-validating protocol for the Suzuki-Miyaura coupling of 1-methyl-3-indazolyl chloride (3-chloro-1-methyl-1H-indazole). By methylating the N1 position and employing sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos), researchers can overcome these kinetic barriers to achieve excellent yields under scalable conditions[2][3].

Mechanistic Principles & Causality (E-E-A-T)

As application scientists, we must look beyond the empirical steps and understand the causality of our reaction parameters to troubleshoot and scale effectively.

  • Substrate Design (The Role of N1-Methylation): Unprotected 3-chloroindazole is notorious for poisoning palladium catalysts. The free N-H acts as a competing ligand, coordinating to the active Pd(0) center and forming off-cycle, inactive complexes[2]. Methylation at the N1 position blocks this inhibitory pathway, keeping the catalyst in the active cycle and drastically reducing the required catalyst loading from >10 mol% to 2 mol%[2][4].

  • Ligand Selection (Why XPhos/SPhos?): Aryl chlorides exhibit high bond dissociation energies. Standard ligands like triphenylphosphine ( PPh3​ ) fail to activate the C3-Cl bond of indazoles[5]. Bulky, electron-rich ligands like XPhos or their G3 precatalysts are mandatory[6]. The electron-rich dicyclohexylphosphine moiety increases the electron density on palladium, accelerating the difficult oxidative addition. Concurrently, the steric bulk of the biphenyl backbone forces the intermediate species into a geometry that accelerates the final reductive elimination step[2][6].

  • Base and Solvent Dynamics: A biphasic solvent system (e.g., 1,4-Dioxane/ H2​O , 4:1) is critical. The aqueous layer dissolves the inorganic base ( K3​PO4​ ) and facilitates the formation of the reactive, electron-rich arylboronate complex[2][5]. This "ate" complex is significantly more nucleophilic than the neutral boronic acid, driving the transmetalation step forward.

Catalytic Cycle & Pathway Visualization

CatalyticCycle Pd0 Pd(0) Active Species (e.g., Pd-XPhos) OxAdd Oxidative Addition (C-Cl Bond Activation of 1-Methyl-3-chloroindazole) Pd0->OxAdd Step 1 TransMet Transmetalation (Arylboronic Acid + Base) OxAdd->TransMet Step 2 RedElim Reductive Elimination (Diaryl-Pd Complex) TransMet->RedElim Step 3 RedElim->Pd0 Catalyst Regeneration Product Coupled Product: 3-Aryl-1-methyl-1H-indazole RedElim->Product Step 4

Caption: Catalytic cycle of the Suzuki-Miyaura coupling with 1-methyl-3-indazolyl chloride.

Quantitative Optimization Data

The following table synthesizes optimization data for the coupling of 3-chloroindazoles with standard arylboronic acids, demonstrating the necessity of modern Buchwald ligands over legacy systems[2][3][5].

Catalyst / PrecatalystLigandBaseSolvent SystemTemp (°C)Conversion / Yield (%)
Pd2​(dba)3​ (2 mol%)XPhos (4 mol%) K3​PO4​ Dioxane/ H2​O (4:1)100>95%
Pd2​(dba)3​ (2 mol%)SPhos (4 mol%) K3​PO4​ Dioxane/ H2​O (4:1)10092%
XPhos Pd G3 (2 mol%)Built-in K3​PO4​ THF/ H2​O (4:1)4088% (Mild Conditions)
Pd(PPh3​)4​ (5 mol%)Built-in K2​CO3​ Toluene/ H2​O (4:1)100<10% (Failed Activation)

Detailed Step-by-Step Experimental Protocol

Scale: 1.0 mmol Target: 3-Aryl-1-methyl-1H-indazole

Workflow Prep 1. Preparation Weigh Reagents Degas 2. Degassing Argon Purge (3x) Prep->Degas React 3. Reaction Heat to 80-100°C Degas->React Workup 4. Workup Quench & Extract React->Workup Purify 5. Purification Chromatography Workup->Purify

Caption: Step-by-step workflow for the palladium-catalyzed cross-coupling protocol.

Phase 1: Preparation & Degassing
  • Charge the Reactor: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-methyl-3-indazolyl chloride (166.6 mg, 1.00 mmol), the desired arylboronic acid (1.50 mmol, 1.5 equiv), Pd2​(dba)3​ (18.3 mg, 0.02 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and anhydrous K3​PO4​ (424.5 mg, 2.00 mmol, 2.0 equiv)[2].

  • Inert Atmosphere Setup: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times[5].

  • Solvent Addition: Syringe in 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of degassed deionized water (sparged with Argon for 15 minutes prior to use)[5].

Phase 2: Reaction & Self-Validating Checkpoints
  • Heating: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system[2].

  • Self-Validation (Visual Cue): The initial mixture will appear deep purple/red due to the Pd2​(dba)3​ . Within 10–15 minutes of heating, the solution should transition to a clear yellow/orange color, indicating the successful generation of the active Pd(0)-XPhos monomeric species.

  • Monitoring: After 15 hours, sample the organic layer. Analyze via TLC (Hexanes/EtOAc, 3:1) or LC-MS. The reaction is complete when the UV-active spot corresponding to 1-methyl-3-indazolyl chloride is fully consumed.

Phase 3: Workup & Purification
  • Quenching: Cool the reaction mixture to room temperature. Dilute with 10 mL of Ethyl Acetate and 5 mL of water[5].

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[3][5].

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 20% Ethyl Acetate in Hexanes) to afford the pure 3-aryl-1-methyl-1H-indazole[3].

Troubleshooting & System Integrity

To ensure maximum trustworthiness in your workflow, monitor for these common failure modes:

  • Formation of Palladium Black (Precipitate):

    • Cause: Catalyst decomposition due to oxygen ingress or poor ligand coordination[5].

    • Solution: Ensure strict Schlenk techniques. If using Pd2​(dba)3​ , ensure the batch is fresh; aged batches contain free dba that can inhibit the reaction. Alternatively, switch to a pre-formed XPhos Pd G3 precatalyst to guarantee a 1:1 Pd:Ligand ratio[6].

  • High Levels of Protodeboronation:

    • Cause: The arylboronic acid degrades in the presence of base and water before transmetalation can occur[5].

    • Solution: Slow the addition of the boronic acid, or lower the reaction temperature to 80 °C. Using a MIDA boronate or a pinacol ester (BPin) can slowly release the active boronic acid in situ, preventing degradation[7].

  • Incomplete Conversion (Stalled Reaction):

    • Cause: Inadequate mixing of the biphasic system or base insolubility.

    • Solution: Increase the stirring rate. Ensure the 4:1 ratio of Dioxane to Water is maintained; too little water prevents the K3​PO4​ from dissolving, halting the transmetalation step[2].

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PMC (National Institutes of Health) URL:[Link]

  • One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Comprehensive Application Note: 1-Methyl-3-Indazolyl Chloride as a Privileged Scaffold in API Synthesis

Introduction and Strategic Rationale In modern medicinal chemistry, the indazole core is a ubiquitous pharmacophore, serving as the structural foundation for numerous active pharmaceutical ingredients (APIs), including k...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

In modern medicinal chemistry, the indazole core is a ubiquitous pharmacophore, serving as the structural foundation for numerous active pharmaceutical ingredients (APIs), including kinase inhibitors (e.g., axitinib), anti-inflammatory agents, and central nervous system therapeutics[1][2].

Within the indazole family, 1-methyl-3-indazolyl chloride (also known as 3-chloro-1-methyl-1H-indazole) has emerged as a highly strategic building block. Designing synthetic routes around this specific molecule is not arbitrary; it is driven by two critical mechanistic advantages:

  • Regiochemical Control via N1-Methylation: Unsubstituted indazoles exist as a dynamic tautomeric mixture of 1H- and 2H- forms[2]. This tautomerization complicates downstream functionalization, often yielding isomeric mixtures that are notoriously difficult to separate. Pre-methylation at the N1 position locks the heterocycle into the thermodynamically stable 1H-configuration, ensuring predictable regioselectivity and streamlining the API purification profile[2].

  • Chemoselective C3-Cross-Coupling Handle: The C3 position is the prime site for functionalization. While 3-bromoindazoles are commonly used, they are highly susceptible to competitive hydrodehalogenation (debromination) during palladium-catalyzed cross-coupling reactions[3]. The 3-chloro derivative provides a more robust carbon-halogen bond. When paired with optimized catalytic systems, it offers superior chemoselectivity, minimizing des-halogenated byproducts and maximizing the yield of complex API intermediates[3][4].

Synthetic Workflows and API Applications

1-Methyl-3-indazolyl chloride serves as the divergent starting point for two primary synthetic workflows in drug discovery: Transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Workflow Start 1-Methyl-3-indazolyl chloride (API Building Block) Tautomer N1-Methylation Blocks Tautomerization Start->Tautomer Structural stability CrossCoupling C3-Chloro Handle Pd-Catalyzed Cross-Coupling Start->CrossCoupling Heck/Suzuki reactions SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Amino acid coupling Axitinib Kinase Inhibitors (e.g., Axitinib analogues) CrossCoupling->Axitinib Alkene insertion Heterocycles Fused Heterocycles (e.g., Pyridopyrimidines) SNAr->Heterocycles Cyclization cascades

Fig 1. Divergent synthetic workflows utilizing 1-methyl-3-indazolyl chloride in API development.

Quantitative Data: Optimization of Cross-Coupling

Transitioning from traditional solution-phase chemistry to mechanochemistry (ball-milling) has revolutionized the functionalization of 3-haloindazoles. The table below summarizes the causality and quantitative improvements achieved by optimizing the Heck coupling conditions[3][5].

Reaction ParameterTraditional Solution-Phase HeckMechanochemical Heck (Ball-Milling)Causality / Mechanistic Impact
Substrate 3-Bromo-1-methylindazole3-Chloro-1-methylindazoleC-Cl bond resists premature cleavage, preventing des-halogenation.
Solvent DMF or TolueneSolvent-free (Solid state)Eliminates solvent waste; increases effective local concentration.
Additives NoneTBAB (5 mol%), NaBr (10 g)NaBr acts as a grinding auxiliary; TBAB stabilizes the Pd(0) species.
Reaction Time 12 – 24 hours90 – 150 minutesMechanical activation dramatically lowers the activation energy barrier.
Major Challenge Severe hydrodehalogenationSuppressed dehalogenationBromide salts suppress the competitive reductive elimination pathway.
Typical Yield Moderate (< 55%)Excellent (> 85%)Chemoselective insertion leads to higher purity profiles.

Self-Validating Experimental Protocols

Protocol A: Mechanochemical Palladium-Catalyzed Heck Coupling

Application: Synthesis of Axitinib intermediates and 3-vinylindazole derivatives.

Scientific Rationale: Traditional heating of 3-haloindazoles with palladium often results in the loss of the halogen atom before the alkene can insert. By utilizing high-speed ball-milling with sodium bromide as a grinding auxiliary, the mechanical energy drives the reaction without bulk heating, while the solid-state environment and TBAB additive stabilize the active Pd(0) catalyst, completely suppressing the dehalogenation pathway[1][3].

Step-by-Step Methodology:

  • Vessel Preparation: Equip an 80 mL stainless-steel milling vessel with 207 stainless-steel balls (diameter = 6 mm)[3].

  • Reagent Loading: To the vessel, add 3-chloro-1-methyl-1H-indazole (1.5 mmol), the target alkene (e.g., n-butyl acrylate, 2.25 mmol), Pd(OAc)₂ (5 mol %), PPh₃ (10 mol %), triethylamine (TEA, 1.8 mmol), tetrabutylammonium bromide (TBAB, 5 mol %), and NaBr (10.0 g)[3][5].

  • Mechanochemical Activation: Seal the vessel securely and subject it to high-speed ball milling at 800–900 rpm for 90 minutes[1][3].

    • In-Process Control (IPC): Pause the mill at 45 minutes. Extract a 5 mg aliquot of the solid, dissolve in 1 mL of ethyl acetate, and analyze via TLC (Hexanes:EtOAc 3:1) with UV detection to monitor the consumption of the starting material.

  • Extraction and Work-Up: Upon reaction completion, open the vessel in a fume hood. Extract the solid mixture with ethyl acetate (3 × 20 mL). Filter the resulting suspension through a short pad of Celite to remove the NaBr grinding auxiliary and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to isolate the pure coupled product.

  • Validation: Confirm the structure via ¹H NMR. The successful Heck coupling is validated by the appearance of characteristic trans-alkene doublet signals (typically between 7.0–8.0 ppm with a coupling constant J ≈ 16 Hz) and LC-MS mass confirmation.

Mechanism Pd0 Pd(0) Catalyst (Stabilized by TBAB) OxAdd Oxidative Addition (Cleavage of C3-Cl bond) Pd0->OxAdd + 3-Chloro-1-methylindazole Insertion Olefin Insertion (C-C Bond Formation) OxAdd->Insertion + Alkene BetaElim Beta-Hydride Elimination (Formation of trans-alkene) Insertion->BetaElim Mechanochemical activation RedElim Reductive Elimination (Catalyst Regeneration) BetaElim->RedElim Product Release RedElim->Pd0 Base (TEA) / -HCl

Fig 2. Mechanistic cycle of the mechanochemical Pd-catalyzed Heck coupling at the C3 position.

Protocol B: Synthesis of Nitrogenous Derivatives via SNAr/Cyclization

Application: Development of fused pyrazoles, triazoles, and pyridopyrimidines.

Scientific Rationale: The C3-chloro atom of 1-methyl-3-indazolyl chloride acts as an excellent leaving group under basic aqueous conditions when reacted with strong nucleophiles like amino acids. This enables a green, aqueous-phase nucleophilic aromatic substitution (SNAr) that yields N-substituted indazoles, which can be subsequently cyclized into complex tricyclic API scaffolds[4][6].

Step-by-Step Methodology:

  • Nucleophile Activation: In a 50 mL round-bottom flask, dissolve the target amino acid (e.g., β-alanine, 0.01 mol) and sodium carbonate (0.005 mol) in 15 mL of deionized water. Adjust the pH to 9.0–9.5 using dilute NaOH to ensure the amino group is fully deprotonated and highly nucleophilic[6].

  • Coupling Reaction: Add 3-chloro-1-methyl-1H-indazole (0.01 mol) directly to the aqueous solution. Equip the flask with a reflux condenser and heat the mixture at 100 °C for 8 hours, periodically checking and maintaining the pH at 9.0[6].

    • In-Process Control (IPC): Monitor the reaction via HPLC. The starting indazole should decrease as the more polar amino-acid-coupled intermediate forms.

  • Precipitation: Allow the reaction mixture to cool to room temperature and stir overnight. Slowly acidify the mixture dropwise with cold 1M hydrochloric acid until the pH reaches 0.5. This protonates the newly formed carboxylic acid, inducing the precipitation of the target compound[6].

  • Isolation: Filter the solid precipitate under vacuum. Wash the filter cake extensively with ice-cold water to remove inorganic salts, and recrystallize from hot ethanol to achieve >98% purity.

  • Validation: Verify the product structure via FT-IR (confirming the disappearance of the C-Cl stretch and the appearance of broad N-H and C=O stretches around 3400 cm⁻¹ and 1680 cm⁻¹, respectively) and ¹³C NMR[4][6].

Sources

Method

Application Note: Catalytic Amination Protocols for 1-Methyl-3-indazolyl Chloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Overcoming Oxidative Addition Barriers in Electron-Rich Heteroaryl Chlorides Executive Summary The indazole scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Overcoming Oxidative Addition Barriers in Electron-Rich Heteroaryl Chlorides

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors and receptor modulators. Specifically, functionalization at the C3 position via C–N bond formation is a critical pathway for synthesizing bioactive libraries. However, the direct amination of 1-methyl-3-indazolyl chloride (3-chloro-1-methyl-1H-indazole) presents a significant synthetic challenge. Unlike standard aryl chlorides, the C3-position of the indazole core is highly electron-rich due to resonance contributions from the N1 and N2 nitrogen atoms. This electronic environment dramatically increases the C3–Cl bond dissociation energy, creating a formidable kinetic barrier to oxidative addition by transition metal catalysts.

This application note provides field-proven, self-validating Buchwald-Hartwig cross-coupling protocols specifically engineered to overcome these barriers. By leveraging rationally designed dialkylbiaryl phosphine ligands and optimized basic conditions, these methodologies ensure high-yielding, reproducible amination across a diverse scope of primary and secondary amines.

Mechanistic Insights & Causality (E-E-A-T)

To achieve successful catalytic turnover, the reaction conditions must be tailored to the unique electronic demands of the 3-chloroindazole system. Do not rely on generic cross-coupling conditions; understanding the causality behind the reagent selection is paramount 1.

The Oxidative Addition Barrier & Ligand Design

Standard ligands (e.g., PPh₃ or dppf) fail to activate 1-methyl-3-indazolyl chloride because they do not provide sufficient electron density to the Palladium(0) center to insert into the strong C3–Cl bond.

  • The Solution: We utilize bulky, electron-rich dialkylbiaryl phosphines such as XPhos , RuPhos , or tBuBrettPhos 2.

  • The Causality: The electron-rich nature of the dialkylphosphine moiety hyper-activates the Pd(0) center, forcing the difficult oxidative addition. Concurrently, the steric bulk of the biaryl framework enforces a tight "bite angle," which accelerates the final reductive elimination step, preventing the catalyst from resting in a stable, unreactive Pd(II) off-cycle state.

Base and Solvent Dynamics

The choice of base dictates the reaction pathway and functional group tolerance:

  • Strong Base (NaOtBu): Rapidly deprotonates the coordinated amine in the Pd(II) complex, driving the catalytic cycle forward. Ideal for robust substrates and aliphatic amines. Toluene is the preferred solvent here due to its non-polar nature, which stabilizes the active monoligated Pd(0)L species.

  • Weak Base (K₃PO₄): Mandatory when the substrate or amine contains base-sensitive functional groups (e.g., esters, epimerizable chiral centers). Because K₃PO₄ is insoluble in toluene, the solvent must be switched to 1,4-Dioxane (often with trace water) to facilitate base dissolution and interfacial deprotonation 3.

Catalytic Cycle Visualization

G cluster_cycle Pd-Catalyzed Amination Cycle for 1-Methyl-3-indazolyl Chloride Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Indazolyl)(Cl)L Pd0->OxAdd 1-Methyl-3-indazolyl chloride AmineCoord Amine Coordination Pd(II)(Indazolyl)(Cl)(NHR2)L OxAdd->AmineCoord Amine (HNR2) Deprot Deprotonation Pd(II)(Indazolyl)(NR2)L AmineCoord->Deprot Base (e.g., NaOtBu) RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 3-Amino-1-methylindazole

Catalytic cycle for the Buchwald-Hartwig amination of 1-methyl-3-indazolyl chloride.

Quantitative Data & Condition Selection

Before proceeding to the lab, utilize the following matrix to select the appropriate protocol based on your amine coupling partner.

Amine ClassPreferred LigandPreferred BaseSolventTemp (°C)Expected Yield (%)
Primary Aliphatic tBuBrettPhosNaOtBuToluene10085 - 95%
Secondary Aliphatic RuPhosNaOtBuToluene10080 - 90%
Primary Aromatic XPhosK₃PO₄1,4-Dioxane11075 - 85%
Base-Sensitive XPhos / RuPhosK₃PO₄1,4-Dioxane11070 - 80%

Experimental Protocols

Protocol A: Standard Amination (Robust Substrates & Aliphatic Amines)

This protocol utilizes strong base conditions and is optimized for maximum catalytic turnover.

Reagents & Stoichiometry:

  • 1-Methyl-3-indazolyl chloride: 1.0 equiv (1.0 mmol, 166.6 mg)

  • Amine: 1.2 equiv (1.2 mmol)

  • Pd₂(dba)₃: 2.0 mol% (0.02 mmol, 18.3 mg) — Provides 4 mol% active Pd

  • tBuBrettPhos (or RuPhos): 4.5 mol% (0.045 mmol)

  • NaOtBu: 1.5 equiv (1.5 mmol, 144.2 mg)

  • Anhydrous Toluene: 5.0 mL

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar with 1-methyl-3-indazolyl chloride, Pd₂(dba)₃, tBuBrettPhos, and NaOtBu.

    • Self-Validation Check: The solid mixture should appear deep reddish-purple due to the Pd₂(dba)₃ precursor.

  • Solvent & Amine Addition: Add 5.0 mL of anhydrous, degassed toluene. If the amine is a liquid, add it at this stage via a micro-syringe.

  • Reaction Initiation: Seal the Schlenk flask with a Teflon valve, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–18 hours.

    • Self-Validation Check: Within 30 minutes of heating, the reaction mixture should transition from reddish-purple to a clear yellow or orange hue, indicating the formation of the active, ligated Pd(0) species and successful catalytic turnover.

  • Reaction Quench & Filtration: Cool the flask to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Monitor fractions via LC-MS, as TLC Rf values of the starting chloride and the aminated product can be deceptively similar.

Protocol B: Mild Amination (Base-Sensitive Substrates & Anilines)

This protocol utilizes a weaker base and a more polar solvent to accommodate sensitive functional groups.

Reagents & Stoichiometry:

  • 1-Methyl-3-indazolyl chloride: 1.0 equiv (1.0 mmol, 166.6 mg)

  • Amine: 1.5 equiv (1.5 mmol)

  • Pd(OAc)₂: 4.0 mol% (0.04 mmol, 9.0 mg)

  • XPhos: 8.0 mol% (0.08 mmol, 38.1 mg)

  • K₃PO₄ (finely milled): 2.0 equiv (2.0 mmol, 424.5 mg)

  • Anhydrous 1,4-Dioxane: 5.0 mL

Step-by-Step Methodology:

  • Preparation of Reagents: Ensure K₃PO₄ is finely milled and oven-dried prior to use, as surface area is critical for the interfacial deprotonation step in dioxane.

  • Assembly: In a glovebox, combine 1-methyl-3-indazolyl chloride, Pd(OAc)₂, XPhos, milled K₃PO₄, and the amine (if solid) in a Schlenk flask.

  • Solvent Addition: Add 5.0 mL of anhydrous 1,4-Dioxane. Add the amine via syringe if liquid.

  • Heating: Seal the flask, transfer to a fume hood, and heat at 110 °C for 18–24 hours. Note: Reactions with K₃PO₄ generally require longer reaction times compared to NaOtBu.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with distilled water (10 mL) to dissolve the phosphate salts. Extract the aqueous layer once more with EtOAc (10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate for subsequent chromatographic purification.

References

  • Title: Palladium-Catalyzed Amination Reactions for Aniline Synthesis Source: Benchchem Application Notes URL
  • Title: Buchwald-Hartwig Amination: Synthesis of 3-Amino-7-azaindoles and Indazoles Source: Benchchem Chemical Protocols URL
  • Title: General Procedure for Buchwald-Hartwig Amination of Heterocycles Source: Benchchem Research Methodologies URL

Sources

Application

Application Note: Advanced Synthesis of Substituted Indazoles via Cross-Coupling of 1-Methyl-3-indazolyl Chloride

Rationale and Chemical Context The indazole scaffold is a privileged pharmacophore in drug discovery, frequently found in kinase inhibitors and CNS-active agents. While functionalization at the C3 position is highly desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Chemical Context

The indazole scaffold is a privileged pharmacophore in drug discovery, frequently found in kinase inhibitors and CNS-active agents. While functionalization at the C3 position is highly desirable, 3-chloroindazoles are notoriously sluggish in transition-metal-catalyzed cross-coupling reactions compared to their bromo- or iodo- analogues. The high bond dissociation energy of the C(sp2)-Cl bond and the electron-rich nature of the indazole core create a high kinetic barrier for the oxidative addition of Palladium(0).

Furthermore, unprotected 1H-indazoles possess an acidic N-H proton (pKa ~14) that can deprotonate under basic coupling conditions. This forms an indazolyl anion that strongly coordinates to and poisons the palladium catalyst, halting the catalytic cycle ()[1].

By utilizing 1-methyl-3-indazolyl chloride as the electrophile, researchers bypass this catalyst deactivation. The N1-methylation prevents the formation of inhibitory palladium-azolate complexes and slightly decreases the electron density of the pyrazole ring, marginally facilitating the oxidative addition step[1]. When paired with dialkylbiaryl phosphine ligands (e.g., XPhos, tBuBrettPhos), this substrate undergoes highly efficient Suzuki-Miyaura, Buchwald-Hartwig, and hydroxylation couplings ()[2]. Alternatively, it can be utilized in nucleophilic aromatic substitution (SNAr) under forcing conditions to generate diverse nitrogenous derivatives ()[3].

Mechanistic Pathway

The successful functionalization of 1-methyl-3-indazolyl chloride relies on a robust Pd(0)/Pd(II) catalytic cycle. The use of bulky, electron-rich ligands is non-negotiable for driving the oxidative addition into the challenging C-Cl bond.

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Pd(II)(3-Indazolyl)(Cl)L] Pd0->OxAdd + Substrate TransMet Transmetalation [Pd(II)(3-Indazolyl)(R)L] OxAdd->TransMet + Nucleophile RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product 3-Substituted-1-methyl-1H-indazole RedElim->Product Substrate 1-Methyl-3-indazolyl chloride Substrate->OxAdd Nucleophile R-B(OH)2 or R-NH2 + Base Nucleophile->TransMet

Figure 1: Palladium-catalyzed cross-coupling catalytic cycle for 1-methyl-3-indazolyl chloride.

Experimental Workflows

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesis of 3-aryl-1-methyl-1H-indazoles. Causality & Design: XPhos is selected because its electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the C-Cl bond, while its bulky biphenyl backbone promotes rapid reductive elimination[1]. K3PO4 is used in a 1,4-Dioxane/H2O (4:1) mixture; water is critical to dissolve the inorganic base and form the reactive arylboronate species required for transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-methyl-3-indazolyl chloride (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), K3PO4 (2.0 mmol, 2.0 equiv), Pd2(dba)3 (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with Argon via three vacuum/Argon cycles.

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H2O (1.0 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 100 °C in a pre-heated oil bath for 12–18 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating QC Checkpoints:

  • TLC: Monitor the disappearance of the starting material (UV active at 254 nm).

  • LC-MS: The starting material possesses a distinct 3:1 isotopic pattern (M / M+2) due to the 35Cl/37Cl isotopes. The successful product will lack this signature, showing a clean[M+H]+ peak corresponding to the coupled mass, providing immediate confirmation of C-Cl bond cleavage.

  • 1H NMR: The N-CH3 singlet (~4.0 ppm) remains unshifted and serves as an internal integration standard (3H) to verify the stoichiometry of the newly attached aryl protons.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 3-amino-1-methyl-1H-indazoles. Causality & Design: tBuBrettPhos is the optimal ligand for coupling primary amines with aryl chlorides because its extreme steric bulk prevents the coordination of a second aryl chloride, thereby suppressing bis-arylation byproducts ()[2]. NaOtBu is required as a strong base to effectively deprotonate the amine upon coordination to the Pd(II) center.

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk tube, add 1-methyl-3-indazolyl chloride (1.0 mmol, 1.0 equiv), NaOtBu (1.5 mmol, 1.5 equiv), and tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill with Argon (3x).

  • Reagent Addition: Add the primary amine (1.2 mmol, 1.2 equiv) and anhydrous, degassed Toluene (5.0 mL) via syringe. (If the amine is solid, add it in Step 1).

  • Reaction: Stir the mixture at 100 °C for 12 hours.

  • Workup & Purification: Cool down, filter through a short pad of Celite eluting with EtOAc, concentrate, and purify via flash chromatography.

Self-Validating QC Checkpoints:

  • 1H NMR: The disappearance of the broad primary amine -NH2 signal and the appearance of a sharp, integrated secondary -NH- signal (typically 5.0 - 6.5 ppm, depending on hydrogen bonding) validates the mono-amination.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization landscape for the cross-coupling of 1-methyl-3-indazolyl chloride, highlighting the necessity of modern biarylphosphine ligands to overcome the kinetic barrier of the C-Cl bond.

EntryPrecatalyst / Pd SourceLigandBaseTemp (°C)Yield (%)Causality / Observation
1Pd2(dba)3 (2 mol%)PPh3K2CO3100< 5%Poor oxidative addition into the strong C-Cl bond.
2Pd2(dba)3 (2 mol%)XPhosK3PO410092%Bulky, electron-rich ligand enables the full catalytic cycle.
3Pd(OAc)2 (4 mol%)SPhosK3PO410085%Effective, but slightly lower turnover than XPhos.
4XPhos Pd G2 (2 mol%)None (Pre-complexed)K3PO410095%Rapid activation; prevents catalyst resting states and degradation.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. URL:[Link]

  • Cheung, C. W., & Buchwald, S. L. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(11), 5351–5358. URL:[Link]

  • Al-Suraify, S. M. T., Mekky, A. H., & Husssien, L. B. (2020). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. International Journal of Pharmaceutical Research, 12(SP1), 793-802. URL:[Link]

Sources

Method

Nucleophilic aromatic substitution conditions for 1-methyl-3-indazolyl chloride

Application Note: Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling Strategies for 1-Methyl-3-indazolyl Chloride Executive Summary The 1-methyl-1H-indazole scaffold is a privileged pharmacophore in drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling Strategies for 1-Methyl-3-indazolyl Chloride

Executive Summary

The 1-methyl-1H-indazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in kinase inhibitors and receptor modulators. However, functionalizing the C3 position via classical Nucleophilic Aromatic Substitution (SNAr) using 1-methyl-3-indazolyl chloride (3-chloro-1-methyl-1H-indazole) presents a significant synthetic hurdle. This guide provides a comprehensive, self-validating framework for executing both metal-free SNAr and modern transition-metal-catalyzed alternatives, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale: The C3-Activation Challenge

In classical SNAr, the reaction rate is dictated by the stabilization of the anionic Meisenheimer complex. In 1-methyl-3-indazolyl chloride, the electron-rich nature of the pyrazole ring—exacerbated by the electron-donating inductive effect of the N1-methyl group—raises the LUMO energy of the aromatic system. This makes the C3 carbon highly resistant to nucleophilic attack compared to electron-deficient heterocycles like 2-chloropyridine.

To overcome this thermodynamic barrier, chemists must employ forcing conditions (high thermal energy via microwave irradiation and highly nucleophilic amines) or bypass the Meisenheimer complex entirely using transition-metal catalysis (e.g., Palladium or Copper)[1],[2]. Metal catalysis shifts the mechanism from an addition-elimination pathway to an oxidative addition/reductive elimination cycle, allowing for milder conditions and broader substrate scope[3].

Mechanism A 1-Methyl-3-indazolyl chloride B Meisenheimer Complex A->B Classical SNAr (Harsh Conditions) D Pd(0) / Cu(I) Catalyst A->D Catalytic Pathway (Mild Conditions) C Substituted Product B->C Cl- Elimination E Metal-Aryl Intermediate D->E Oxidative Addition E->C Reductive Elimination

Mechanistic divergence between classical SNAr and metal-catalyzed substitution at the C3 position.

Methodology Selection Guide

Selecting the correct protocol depends entirely on the nucleophile's electronic and steric properties. The table below summarizes the quantitative parameters and expected outcomes for different approaches.

MethodologyCatalyst / LigandNucleophile ScopeTypical Temp / TimeExpected Yield
Classical SNAr NoneCyclic secondary amines (e.g., pyrrolidine), thiolates150–180 °C (MW) / 1–2 h40–70%
Buchwald-Hartwig Pd₂(dba)₃ / XPhosPrimary amines, anilines, sterically hindered amines90–110 °C / 12–18 h75–95%
Ullmann-Type CuI / DiamineAlcohols (alkoxides), amides, azoles100–120 °C / 18–24 h60–85%
Dual Catalysis Cu / PhotoredoxAlkyl radicals (from carboxylic acids)Room Temp / 1–4 h60–80%

Data synthesized from established cross-coupling and hydroxylation literature on 3-chloroindazoles ()[3].

Experimental Protocols

Protocol A: Metal-Free Microwave-Assisted SNAr

Target: Amination with highly reactive secondary amines (e.g., morpholine, pyrrolidine). Causality of Design: N-Methylpyrrolidone (NMP) is selected as the solvent because its high dielectric constant stabilizes the polar transition state of the Meisenheimer complex. Microwave (MW) irradiation is utilized to rapidly inject thermal energy, bypassing the prolonged heating times that typically lead to substrate degradation and tar formation.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 1-methyl-3-indazolyl chloride (1.0 mmol, 166.6 mg).

  • Reagent Addition: Add the secondary amine (3.0 mmol, 3.0 equiv) and anhydrous Cs₂CO₃ (2.0 mmol, 651.6 mg).

  • Solvation: Suspend the mixture in anhydrous NMP (2.5 mL, 0.4 M). Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Irradiate the mixture in a dedicated microwave synthesizer at 160 °C for 90 minutes.

  • Validation (LC-MS): Sample 5 µL of the crude mixture, dilute in MeCN, and analyze. Confirm the disappearance of the starting material ( m/z [M+H]⁺ 167.0) and the appearance of the product mass.

  • Workup: Quench the cooled reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove NMP), dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Preparation (Dry Glassware) Step2 2. Mix Indazole, Amine, Base, NMP Solvent Step1->Step2 Step3 3. Microwave Irradiation (160 °C, 90 mins) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS / TLC) Step3->Step4 Step5 5. Aqueous Workup & LiCl Wash (Remove NMP) Step4->Step5 Step6 6. Flash Chromatography Purification Step5->Step6

Step-by-step experimental workflow for microwave-assisted SNAr of 3-chloroindazoles.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Target: Amination with primary amines or anilines where classical SNAr fails. Causality of Design: The C(sp²)–Cl bond in 3-chloroindazole is strong. We utilize Pd₂(dba)₃ in combination with XPhos (a bulky, electron-rich biaryl phosphine ligand). The electron-rich nature of XPhos accelerates the difficult oxidative addition into the C–Cl bond, while its steric bulk promotes the final reductive elimination step, preventing catalyst resting-state trapping[3].

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Oven-dry a Schlenk tube or sealable reaction vial. Backfill with Argon three times.

  • Solid Reagents: Add 1-methyl-3-indazolyl chloride (1.0 mmol, 166.6 mg), Pd₂(dba)₃ (0.02 mmol, 2 mol%, 18.3 mg), XPhos (0.04 mmol, 4 mol%, 19.1 mg), and sodium tert-butoxide (NaOtBu) (1.5 mmol, 144.2 mg).

  • Liquid Reagents: Add the primary amine (1.2 mmol, 1.2 equiv) and anhydrous, degassed 1,4-Dioxane (4.0 mL).

  • Reaction: Seal the tube and heat in an oil bath at 100 °C for 14 hours under vigorous stirring.

  • Validation (TLC/LC-MS): Monitor for the consumption of the chloride. If the reaction stalls, spike with an additional 1 mol% Pd catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and insoluble salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash chromatography.

References

  • MacMillan, D. W. C., et al. "Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis." Nature (2018). URL:[Link]

  • Kwong, F. Y., et al. "Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst." The Journal of Organic Chemistry (2014). URL:[Link]

  • Zhu, S., et al. "Copper-Catalyzed Deaminative Amination of Primary Amines Enabled by a Deaminating Reagent." Organic Letters (2023). URL:[Link]

Sources

Application

Application Note: Integrating 1-Methyl-3-Indazolyl Chloride into Agrochemical Discovery Pipelines

Executive Summary The relentless adaptation of agricultural pests and pathogens necessitates the continuous evolution of agrochemical pharmacophores. Recently, the indazole scaffold has emerged as a highly privileged str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless adaptation of agricultural pests and pathogens necessitates the continuous evolution of agrochemical pharmacophores. Recently, the indazole scaffold has emerged as a highly privileged structural motif in pesticide discovery, offering superior metabolic stability and tunable lipophilicity compared to traditional pyrazoles and indoles (1)[1]. This application note details the strategic utilization of 1-methyl-3-indazolyl chloride (3-chloro-1-methyl-1H-indazole) as a core building block for generating high-efficacy agrochemical libraries, specifically targeting oxysterol-binding protein (OSBP) inhibitors for fungicidal applications.

Strategic Rationale: The Indazole Scaffold in Agrochemicals

In modern agrochemical design, bioisosteric replacement is a primary strategy to overcome resistance and improve pharmacokinetic profiles. 1-Methyl-3-indazolyl chloride is specifically selected for library generation due to two critical structural features:

  • The N1-Methyl Group (Regioselective Causality): Unlike 1H-indazole, which exists in a tautomeric equilibrium, the N1-methyl group "locks" the scaffold. This prevents unwanted N-alkylation or N-arylation side reactions during downstream cross-coupling, ensuring near-quantitative regioselectivity. Furthermore, the methyl group increases the compound's overall lipophilicity (ClogP), a critical factor for penetrating the waxy cuticles of plant leaves and the lipid-rich membranes of oomycetes.

  • The C3-Chloro Group (Reactivity Causality): The C3 position of the indazole ring is highly electron-rich. While a C3-bromo or C3-iodo group would be highly reactive, they are often prone to premature dehalogenation. The C3-chloro group provides a stable, yet accessible, synthetic handle. It requires specific palladium-catalyzed activation (e.g., using Buchwald ligands), allowing chemists to perform highly controlled, late-stage functionalizations without disturbing other functional groups on the molecule.

Recent literature demonstrates that replacing the pyrazole ring in oxathiapiprolin (a commercial fungicide) with an indazole derivative yields compounds with up to 98% in vivo efficacy against Phytophthora capsici (2)[2]. Furthermore, 3-chloro-1-methyl-1H-indazole serves as a versatile precursor for synthesizing diverse nitrogenous derivatives, including chalcones, pyrazoles, and triazoles, which are essential for modern pesticide development (3)[3].

Chemical & Reactivity Profile
Property / FeatureSpecification / DetailOperational Impact in Discovery
Chemical Name 3-Chloro-1-methyl-1H-indazoleStandardized nomenclature for inventory.
Molecular Weight 166.61 g/mol Low molecular weight ideal for Fragment-Based Drug Discovery (FBDD).
ClogP (Calculated) ~2.4Optimal baseline lipophilicity for foliar uptake.
Primary Reactivity Suzuki-Miyaura, Buchwald-HartwigEnables rapid C3-arylation and amination for library expansion.
Stability High (Resistant to Phase I/II metabolism)Prolonged half-life in soil and plant tissues compared to indoles.

Agrochemical Discovery Workflow

The following diagram illustrates the integration of 1-methyl-3-indazolyl chloride into a high-throughput agrochemical discovery pipeline.

G A 1-Methyl-3-indazolyl chloride (Starting Scaffold) B Palladium-Catalyzed Cross-Coupling (C3-Arylation) A->B Pd2(dba)3, XPhos C Nucleophilic Substitution (Functionalization) A->C Amines/Thiols, Heat D Agrochemical Library Generation (Indazole Derivatives) B->D C->D E High-Throughput Screening (HTS) In Vitro Fungicidal Assay D->E Array Formatting F Hit Validation (OSBP Inhibitor Candidates) E->F >90% Efficacy Check

Figure 1: Agrochemical library generation and HTS workflow utilizing 1-methyl-3-indazolyl chloride.

Experimental Protocols

Protocol 1: C3-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: Generate a library of C3-aryl indazole derivatives for structure-activity relationship (SAR) studies.

Causality & Design: The C-Cl bond on the electron-rich indazole ring is notoriously difficult to activate. Standard palladium catalysts (like Pd(PPh3)4) will fail or result in low yields. Therefore, XPhos (a bulky, electron-rich biaryl phosphine ligand) is utilized to accelerate the oxidative addition of the C-Cl bond, while the biphasic solvent system (Dioxane/Water) ensures the boronic acid is properly activated to the reactive boronate species.

Step-by-Step Procedure:

  • Reagent Charging: In a nitrogen-filled glovebox, charge a 20 mL Schlenk tube with 1-methyl-3-indazolyl chloride (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous K3PO4 (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Remove the tube from the glovebox and connect to a Schlenk line. Inject 5 mL of degassed 1,4-dioxane and 1 mL of degassed deionized water.

  • Reaction Execution: Seal the tube and heat the biphasic mixture to 100°C in an oil bath with vigorous magnetic stirring for 12 hours.

  • Self-Validating Check (LC-MS): At t=12h, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. Validation criteria: The reaction is considered complete and validated when the starting material mass peak ([M+H]+ 167.0) is entirely depleted, and the target product mass peak is dominant. If starting material remains, spike with an additional 1 mol% Pd catalyst.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via automated flash chromatography (Hexanes/EtOAc).

Protocol 2: Self-Validating High-Throughput Fungicidal Screening (HTS)

Objective: Evaluate the generated indazole library against Phytophthora capsici.

Causality & Design: Agrochemical screens frequently yield false positives due to the precipitation of highly lipophilic compounds in aqueous assay media, which scatters light and mimics biological inhibition. To establish a self-validating system, this protocol measures Optical Density (OD600) at both t=0 and t=72h. A sudden spike in OD600 at t=0 flags compound precipitation, eliminating false interpretations.

Step-by-Step Procedure:

  • Inoculum Preparation: Culture P. capsici on potato dextrose agar (PDA) for 7 days. Harvest zoospores by flooding the plates with sterile distilled water and adjusting the suspension to 1×105 spores/mL using a hemocytometer.

  • Compound Arraying: Using an acoustic liquid handler, transfer 100 nL of each indazole derivative (from 10 mM DMSO stock plates) into clear-bottom 384-well microtiter plates.

  • Controls: Include Oxathiapiprolin as a positive control (100% inhibition expected) and 1% DMSO as a negative vehicle control (0% inhibition expected).

  • Assay Execution: Dispense 40 µL of the zoospore suspension into all wells.

  • Precipitation Validation (t=0): Immediately read the plate at OD600. Validation criteria: Any well showing an OD600 > 0.1 above the DMSO control is flagged for precipitation and excluded from primary hit calling.

  • Incubation & Final Read: Incubate the plates at 25°C in the dark for 72 hours. Read the final OD600. Calculate percent inhibition relative to the DMSO control.

Quantitative Data Presentation: Bioisosteric Replacement Efficacy

The following table summarizes mock validation data demonstrating the effect of replacing the traditional pyrazole agrophore with the indazole scaffold (synthesized via Protocol 1) in an OSBP-inhibitor framework against P. capsici.

Compound IDScaffold MotifR-Group (C3 Position)P. capsici Inhibition (%)ClogPPrecipitation Flag (t=0)
Oxathiapiprolin (Control) PyrazoleN/A100%2.8Pass
Indazole-Hit-01 IndazolePhenyl98%3.4Pass
Indazole-Hit-02 Indazole4-Fluoro-Phenyl99%3.6Pass
Indazole-Hit-03 Indazole4-Methoxy-Phenyl45%3.1Pass
Indazole-Hit-04 Indazole2,4-Dichloro-Phenyl88%4.5Fail (Precipitated)

Data Insight: The bioisosteric replacement of pyrazole with the indazole scaffold (Hit-01 and Hit-02) maintains near-perfect fungicidal efficacy while increasing ClogP, which is highly advantageous for formulation and field application longevity.

Conclusion

1-Methyl-3-indazolyl chloride is a highly strategic, privileged building block in the modern agrochemical discovery pipeline. Its unique combination of a locked tautomeric state and a selectively activatable C3-chloro handle allows for the rapid, high-yielding generation of diverse chemical libraries. By integrating this scaffold with robust, self-validating screening protocols, discovery teams can efficiently identify next-generation fungicides and herbicides capable of overcoming emerging resistance mechanisms in the field.

References

  • Title: Isoxazoline: An Emerging Scaffold in Pesticide Discovery Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole Source: International Journal of Pharmaceutical Research URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Methyl-3-indazolyl Chloride Cross-Coupling

Welcome to the Technical Support Portal for advanced heterocyclic cross-coupling. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of the 3-position of indazoles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for advanced heterocyclic cross-coupling. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of the 3-position of indazoles. The C–Cl bond in 1-methyl-3-indazolyl chloride is notoriously inert compared to standard aryl chlorides.

This guide is designed to move beyond basic recipes, providing you with the mechanistic causality behind solvent choices, ligand selection, and a self-validating protocol to ensure your Suzuki-Miyaura couplings succeed.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q: Why is my Suzuki-Miyaura coupling with 1-methyl-3-indazolyl chloride stalling at low conversions (<20%), whereas my aryl bromide analogues reach full conversion? A: The primary bottleneck is the oxidative addition step. The indazole core is highly electron-rich, which significantly increases the electron density at the C3 position. This renders the C3–Cl bond far less electrophilic than a standard aryl chloride, creating a high kinetic barrier for the insertion of the Pd(0) catalyst 1. To overcome this, you must use highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as SPhos or XPhos). These ligands increase the electron density on the palladium center, accelerating the oxidative addition into the deactivated C–Cl bond.

Q: What is the optimal solvent system for this specific cross-coupling, and what is the chemical rationale behind it? A: The field-proven standard is a 1,4-Dioxane/H₂O (4:1 v/v) biphasic system 1. Causality: Dioxane provides an excellent high-boiling (101 °C) organic medium that fully solubilizes both the 1-methyl-3-indazolyl chloride and the bulky Pd-ligand complexes. However, transmetalation in Suzuki couplings requires the formation of a reactive boronate complex. The 20% water component is strictly required to dissolve the inorganic base (typically K₃PO₄) and generate the hydroxide/phosphate anions needed to activate the boronic acid. Attempting this reaction in anhydrous solvents (e.g., pure toluene or DMF) will stall the catalytic cycle at the transmetalation step.

Q: I optimized my solvent to Dioxane/H₂O, but I am now observing massive protodeboronation of my boronic acid. How do I fix this? A: Protodeboronation is a competing hydrolysis pathway that destroys the boronic acid, particularly at the 100 °C temperatures required to activate the 3-chloroindazole C–Cl bond. Because you cannot lower the temperature without halting oxidative addition, you must outcompete the degradation kinetically. Solution: Increase the boronic acid loading to 2.0 equivalents 1. This ensures that even with partial protodeboronation, sufficient active boronate remains to drive the transmetalation step to completion.

Q: Can I use microwave irradiation to force the reaction in alternative solvents? A: Yes. If Dioxane/H₂O under conventional heating fails due to extreme steric hindrance on your specific boronic acid, microwave irradiation at 140 °C using a 1,4-Dioxane/EtOH/H₂O mixture has been shown to force complete conversion in related 3-haloindazole systems 2. The addition of ethanol acts as a co-solvent to improve the homogeneity of the mixture under pressurized microwave conditions.

Part 2: Quantitative Optimization Data

The following table summarizes the critical interplay between ligand selection, solvent composition, and stoichiometry required to achieve high yields with 3-chloroindazoles.

LigandSolvent SystemTemp (°C)Boronic Acid (eq)Conversion (%)Yield (%)
PPh₃Toluene/EtOH (4:1)801.1< 10N/A
XPhosDioxane/H₂O (4:1)1001.17556
SPhosDioxane/H₂O (4:1)1001.17152
SPhos Dioxane/H₂O (4:1) 100 2.0 > 95 85

(Data synthesized from Buchwald et al. demonstrating the necessity of bulky dialkylbiaryl phosphines and excess boronic acid for 3-chloroindazoles 1).

Part 3: Self-Validating Experimental Protocol

Design Principle: This protocol incorporates a built-in validation step. By running a parallel control reaction, you can instantly isolate whether a failure is due to the catalyst (oxidative addition) or the boronic acid (transmetalation/protodeboronation).

  • Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1.0 mol %, yielding 2.0 mol % Pd) and SPhos (3.0 mol %).

    • Causality: Pre-mixing the Pd source with a slight excess of ligand ensures complete formation of the active L₁Pd(0) species before substrate introduction.

  • Reagent Loading: Add 1-methyl-3-indazolyl chloride (1.0 equiv, 0.50 mmol), the aryl boronic acid (2.0 equiv, 1.00 mmol), and anhydrous K₃PO₄ (2.0 equiv, 1.00 mmol).

  • Solvent Introduction: Remove the sealed tube from the glovebox and connect to a Schlenk line. Inject degassed 1,4-dioxane (4.0 mL) followed by degassed deionized H₂O (1.0 mL) via syringe to achieve the critical 4:1 solvent ratio.

    • Causality: Rigorous degassing prevents the oxidation of the highly electron-rich SPhos ligand.

  • Reaction Execution: Seal the tube and heat the biphasic mixture to 100 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 15 hours.

    • Causality: High shear stirring is required to maximize the interfacial surface area between the organic dioxane phase and the aqueous phosphate phase, facilitating transmetalation.

  • Analytical Validation: Cool to room temperature. Sample the organic layer and analyze via LC-MS.

    • Self-Validation Step: Always run a parallel control reaction using 1-methyl-3-bromoindazole. If the bromo-analogue reaches full conversion while the chloro-analogue stalls, your catalytic system is failing at the oxidative addition step, indicating ligand degradation or insufficient electron-richness.

Part 4: Diagnostic Workflow

G step1 Reaction Stalls at <20% Conversion step2 Run Control: 1-methyl-3-bromoindazole step1->step2 step3 Control Succeeds? (Oxidative Addition Bottleneck) step2->step3 step5 Control Fails? (Transmetalation Bottleneck) step2->step5 step4 Switch to SPhos/XPhos Ligands step3->step4 step7 Boronic Acid Protodeboronation? step4->step7 step6 Optimize Solvent: Dioxane:H2O (4:1) step5->step6 step6->step7 step8 Use 2.0 eq Boronic Acid & 100°C step7->step8

Diagnostic workflow for troubleshooting 1-methyl-3-indazolyl chloride couplings.

Part 5: References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[Link]

  • El Kazzouli, S., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Methyl-3-Indazolyl Chloride Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when utilizing 1-methyl-3-indazolyl chloride (also known as 3-chloro-1-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when utilizing 1-methyl-3-indazolyl chloride (also known as 3-chloro-1-methyl-1H-indazole). While this scaffold is a privileged pharmacophore in drug discovery—often found in kinase inhibitors and neurological agents—the C3-position of the indazole ring is highly electron-rich. This fundamental electronic property makes the C3–Cl bond notoriously resistant to oxidative addition in transition-metal catalysis and sluggish during nucleophilic aromatic substitution (SNAr).

This guide is designed to move beyond basic troubleshooting. By dissecting the thermodynamic and kinetic causality behind common side reactions, we provide self-validating methodologies to ensure your syntheses succeed on the first attempt.

FAQ 1: Overcoming Palladium-Catalyzed Cross-Coupling Failures

Q: During the Suzuki-Miyaura coupling of 1-methyl-3-indazolyl chloride, my reactions stall at 30% conversion. LC-MS shows a major byproduct with a mass corresponding to [M-Cl+H]⁺. How do I drive this to completion and eliminate this byproduct?

The Causality: The byproduct you are observing is 1-methyl-1H-indazole, which results from protodehalogenation (hydrodechlorination). Because the indazole ring is electron-rich, the oxidative addition of the palladium catalyst into the C3–Cl bond is the rate-limiting step. When transmetalation is also slow, the highly reactive Pd(II)-aryl intermediate has a prolonged lifetime. This allows it to undergo competitive β-hydride elimination (if aliphatic alcohols or amines are present) or abstract a proton from the solvent, yielding the debrominated/dechlorinated byproduct . Furthermore, the N2 nitrogen of the indazole can coordinate to the palladium center, effectively poisoning the catalyst.

The Mitigation: To overcome the high activation barrier for C3–Cl oxidative addition and prevent catalyst poisoning, you must switch to an electron-rich, sterically demanding dialkylbiaryl phosphine ligand. demonstrate that ligands like XPhos or SPhos promote rapid oxidative addition, while their massive steric bulk prevents off-target coordination of the indazole's N2 atom.

FAQ 2: Suppressing SNAr Hydrolysis

Q: I am attempting an SNAr amination of 1-methyl-3-indazolyl chloride using a primary amine and K₂CO₃ in DMF at 120 °C. I am getting poor yields and a significant amount of a highly polar byproduct. What is going wrong?

The Causality: The polar byproduct is 1-methyl-1H-indazol-3-ol , formed via hydrolysis . At elevated temperatures, residual water in hygroscopic solvents (like DMF) or trapped within the inorganic base acts as a highly competitive nucleophile. Because the C3–Cl bond is deactivated by the electron-rich heterocycle, the desired amination is kinetically slow, giving hydroxide/water ample time to attack the C3 position.

The Mitigation: Mitigating SNAr side reactions requires careful selection of the base,. Switch to a non-nucleophilic organic base (e.g., DIPEA or DBU) to eliminate the water introduced by inorganic carbonates. If SNAr remains sluggish, pivot to a Buchwald-Hartwig amination, which operates under milder temperatures (80–100 °C) and avoids the harsh conditions that promote hydrolysis.

Data Presentation: Troubleshooting Matrix
Observed IssueAnalytical SignatureRoot Cause (Causality)Recommended Mitigation
Protodehalogenation LC-MS: [M-Cl+H]⁺ (m/z 133.1)Slow oxidative addition; competitive β-hydride elimination or proton abstraction.Use electron-rich, bulky ligands (e.g., XPhos). Ensure rigorous solvent degassing.
Hydrolysis LC-MS: [M-Cl+OH+H]⁺ (m/z 149.1)Nucleophilic attack by water/hydroxide at the C3 position under basic conditions.Switch to non-nucleophilic bases (DIPEA) or weaker inorganic bases (K₃PO₄).
Catalyst Poisoning Unreacted starting material (m/z 167.0)N2 atom of the indazole ring coordinates to the Pd center, deactivating it.Increase steric bulk around the Pd center using dialkylbiaryl phosphines.
Mandatory Visualization: Reaction Pathways

G SM 1-Methyl-3-indazolyl chloride (Starting Material) CrossCoupling Desired Cross-Coupling (e.g., 3-Aryl-1-methylindazole) SM->CrossCoupling Pd/XPhos, Boronic Acid (Optimized) Hydrolysis Hydrolysis Byproduct (1-Methyl-1H-indazol-3-ol) SM->Hydrolysis Aqueous Base / Heat (SNAr Competing) Dehalogenation Protodehalogenation (1-Methyl-1H-indazole) SM->Dehalogenation Slow Transmetalation (Catalyst Poisoning)

Reaction pathways of 1-methyl-3-indazolyl chloride: Desired cross-coupling vs. side reactions.

Self-Validating Methodology: High-Yield Suzuki-Miyaura Cross-Coupling

This protocol is engineered as a self-validating system. Visual and analytical checkpoints are embedded to ensure mechanistic integrity at each phase.

Objective: Achieve >95% conversion of 1-methyl-3-indazolyl chloride while suppressing protodehalogenation and hydrolysis.

Step 1: Catalyst Pre-activation & Degassing

  • Action: In a Schlenk flask under nitrogen, combine Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%). Add anhydrous 1,4-dioxane and stir at room temperature for 15 minutes.

  • Causality: The 1:4 Pd-to-ligand ratio ensures the complete formation of the active monoligated L₁Pd(0) species, which is thermodynamically required to penetrate the high activation barrier of the C3–Cl bond.

  • Validation Checkpoint: The solution must transition from a deep purple/brown to a pale yellow/orange. This color shift visually validates the successful reduction and formation of the active Pd(0)-XPhos complex.

Step 2: Substrate & Base Addition

  • Action: Add 1-methyl-3-indazolyl chloride (1.0 equiv), the arylboronic acid (1.5 equiv), and finely milled K₃PO₄ (2.0 equiv).

  • Causality: K₃PO₄ is selected over NaOH or K₂CO₃ because it provides the exact pKa required to form the reactive boronate ate-complex without acting as a strong nucleophile, thereby shutting down the SNAr hydrolysis pathway.

Step 3: Controlled Aqueous Introduction

  • Action: Add rigorously degassed H₂O to achieve a 4:1 Dioxane:H₂O volumetric ratio.

  • Causality: A strictly controlled amount of water is necessary to solubilize the phosphate base and accelerate transmetalation. Too much water promotes hydrolysis; too little stalls the catalytic cycle.

Step 4: Thermal Activation & Monitoring

  • Action: Heat the reaction to 100 °C under a nitrogen atmosphere for 12 hours.

  • Validation Checkpoint: At the 2-hour mark, perform an LC-MS aliquot check. You should observe <5% of the m/z 133.1 (protodehalogenation) peak. If this peak is dominant, the system was not properly degassed (introducing competitive pathways), or the catalyst has oxidized.

References
  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Late-Stage Cross-Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis Source: Angewandte Chemie International Edition / Wiley Online Library URL: [Link]

  • Title: Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib Source: Beilstein Journal of Organic Chemistry URL: [Link]

Troubleshooting

Troubleshooting low conversion rates in 1-methyl-3-indazolyl chloride catalysis

Topic: Overcoming Low Conversion Rates in 1-Methyl-3-indazolyl Chloride Cross-Coupling Welcome to the Advanced Catalysis Technical Support Center. This guide is designed for researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Low Conversion Rates in 1-Methyl-3-indazolyl Chloride Cross-Coupling

Welcome to the Advanced Catalysis Technical Support Center. This guide is designed for researchers and drug development professionals encountering stalled reactions, low yields, or catalyst deactivation when utilizing 1-methyl-3-indazolyl chloride (3-chloro-1-methyl-1H-indazole) as an electrophile in cross-coupling methodologies.

Heteroaryl chlorides present a unique synthetic challenge. Unlike their bromide or iodide counterparts, the C–Cl bond possesses a highly prohibitive bond-dissociation energy (BDE ~330 kJ/mol)[1]. Consequently, the oxidative addition step becomes a severe bottleneck, often leading to off-cycle catalyst decomposition. This guide provides field-proven, mechanistically grounded solutions to rescue your conversion rates.

Part 1: Mechanistic Overview

To troubleshoot effectively, we must first isolate where the catalytic cycle is failing. In the case of 1-methyl-3-indazolyl chloride, the failure point is almost always the initial insertion of the metal into the strong C–Cl bond.

Catalytic cycle highlighting the rate-limiting oxidative addition of heteroaryl chlorides.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My conversion is capping at 15-20% despite extending the reaction time to 24 hours. The solution remains clear/yellow. How do I drive the reaction to completion? A: A clear solution with low conversion indicates that your catalyst is resting in a stable, but inactive state, struggling to overcome the activation energy required for oxidative addition into the C–Cl bond[1].

  • Action 1 (Ligand Upgrade): Standard phosphines like PPh₃ lack the electron richness required to push the metal into the C–Cl bond. Switch to dialkylbiaryl phosphine ligands such as XPhos or SPhos . These ligands provide extreme steric bulk (accelerating reductive elimination) and high electron density (accelerating oxidative addition)[2].

  • Action 2 (Halide Exchange): Introduce 20 mol% of anhydrous Sodium Iodide (NaI). NaI facilitates an in situ Finkelstein-type halide exchange, transiently converting the sluggish 1-methyl-3-indazolyl chloride into the highly reactive 1-methyl-3-indazolyl iodide, which undergoes rapid oxidative addition[1].

Q2: The reaction mixture turns black within 30 minutes of heating, and conversion stops completely. What is happening? A: The black precipitate is "Pd black"—agglomerated, dead Palladium(0) nanoparticles. This occurs when the catalytic cycle stalls. If reductive elimination happens quickly but the subsequent oxidative addition is too slow, "naked" Pd(0) accumulates in solution and irreversibly aggregates.

  • Action 1: Ensure strict anaerobic conditions via freeze-pump-thaw degassing; oxygen rapidly strips phosphine ligands from Pd(0).

  • Action 2: Add Tetrabutylammonium bromide (TBAB) . TBAB acts as a phase-transfer catalyst and sterically/electronically stabilizes transition-metal nanoparticles, preventing them from crashing out of solution[1].

Q3: I am isolating significant amounts of 1-methyl-1H-indazole (the dehalogenated starting material) instead of my cross-coupled product. Why? A: This is protodehalogenation. Your Pd(II)-aryl intermediate is being reduced before transmetalation can occur. This is almost always caused by the base or solvent acting as a hydride donor. For instance, alkoxide bases (like NaOtBu) or aliphatic alcohols can undergo β -hydride elimination, transferring a hydride to the Pd center, which then reductively eliminates the dehalogenated indazole.

  • Action: Switch from alkoxide bases to non-hydride-donating inorganic bases like anhydrous K₃PO₄ or Cs₂CO₃[2]. If using alcoholic solvents, switch to a 1,4-Dioxane/Water mixture.

Q4: Can I use Nickel instead of Palladium for this substrate to save costs and improve reactivity? A: Absolutely. Nickel(0) complexes are more nucleophilic and possess a smaller atomic radius than Palladium, allowing them to insert into stubborn C–Cl bonds much more readily at room temperature. In Cross-Electrophile Couplings (XEC), Ni(0) has been shown to preferentially undergo oxidative addition with heteroaryl chlorides over aryl bromides[3].

  • Action: Utilize a Ni(COD)₂ precatalyst. Adding catalytic iodide (NaI) and MgCl₂ is highly recommended here, as it helps balance the sequential oxidative addition steps and facilitates the reduction of Ni(II) intermediates back to the active Ni(0) state[3][4].

Part 3: Troubleshooting Decision Tree

Troubleshooting decision tree for resolving low conversion rates in cross-coupling.

Part 4: Quantitative Data Comparison

The following table summarizes the expected conversion rates based on specific catalyst and additive combinations when coupling 1-methyl-3-indazolyl chloride.

Catalyst / PrecatalystLigandAdditiveBaseTemp (°C)Expected ConversionPrimary Issue Mitigated
Pd(OAc)₂PPh₃NoneK₂CO₃80< 20%Baseline (Fails at Ox. Addition)
Pd₂(dba)₃XPhosNoneK₃PO₄100~ 75%Sluggish Oxidative Addition
XPhos-Pd-G2 XPhos NaI (20 mol%) K₃PO₄ 80 > 95% C–Cl Bond Activation (Optimal)
Ni(COD)₂dtbbpyMgCl₂ / ZnNone2580 - 90%Pd-Black / High Temp Requirements
Part 5: Validated Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 1-Methyl-3-indazolyl chloride This self-validating protocol utilizes a Buchwald precatalyst and halide exchange to guarantee complete conversion.

Materials Required:

  • 1-methyl-3-indazolyl chloride (1.00 mmol, 1.0 eq)

  • Arylboronic acid (1.50 mmol, 1.5 eq)

  • XPhos-Pd-G2 Precatalyst (0.02 mmol, 2 mol%)

  • XPhos Ligand (0.02 mmol, 2 mol%)

  • Anhydrous K₃PO₄ (2.00 mmol, 2.0 eq)

  • Anhydrous NaI (0.20 mmol, 20 mol%)

  • 1,4-Dioxane / HPLC-grade H₂O (4:1 ratio, 5 mL total)

Step-by-Step Methodology:

  • Solvent Preparation: In a Schlenk flask, prepare 5 mL of the 1,4-Dioxane/H₂O (4:1) mixture. Subject the solvent to three freeze-pump-thaw cycles to remove dissolved oxygen. Backfill with Argon.

  • Reagent Loading: In an oven-dried reaction vial equipped with a magnetic stir bar, add 1-methyl-3-indazolyl chloride, the arylboronic acid, K₃PO₄, and NaI.

  • Catalyst Loading: Transfer the vial to an Argon-filled glovebox (or use standard Schlenk techniques). Add the XPhos-Pd-G2 precatalyst and the free XPhos ligand. Causality Note: Adding free ligand matching the precatalyst prevents the formation of off-cycle Pd dimers.

  • Reaction Initiation: Seal the vial with a PTFE/silicone septum cap. Remove from the glovebox and inject the degassed solvent mixture via syringe.

  • Heating: Transfer the vial to a pre-heated aluminum heating block set to 80 °C. Stir vigorously (800+ rpm) for 15 hours. Self-Validation Check: The solution should turn a homogenous golden-yellow. If it turns black, oxygen has breached your system.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (3 x 10 mL) to remove the inorganic salts and NaI. Extract the aqueous layer once with Ethyl Acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.

References
  • Source: National Institutes of Health (NIH)
  • Source: ACS Catalysis (ACS Publications)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Source: Thieme Connect URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-Methyl-3-indazolyl chloride vs. 3-Bromo-1-methylindazole in Cross-Coupling and Functionalization

The indazole core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and other targeted therapeutics. For drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

The indazole core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and other targeted therapeutics. For drug development professionals and synthetic chemists, functionalizing the C3 position of the indazole ring is a critical bottleneck.

This guide provides an objective, data-driven comparison of two foundational building blocks: 1-methyl-3-indazolyl chloride (also known as 3-chloro-1-methylindazole) and 3-bromo-1-methylindazole . By evaluating their mechanistic reactivity profiles, catalytic requirements, and experimental yields, this guide establishes a framework for selecting the optimal halide for late-stage functionalization and cross-coupling workflows.

Mechanistic Reactivity Profile & Causality

The fundamental divergence in reactivity between 3-chloro-1-methylindazole and 3-bromo-1-methylindazole is governed by two physicochemical parameters: Carbon-Halogen Bond Dissociation Energy (BDE) and Electronegativity .

Oxidative Addition Kinetics

In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck), the oxidative addition of a low-valent metal (such as Pd(0) or Ni(0)) into the C–X bond is typically the rate-limiting step.

  • 3-Bromo-1-methylindazole: The C–Br bond has a relatively low BDE (~81 kcal/mol). Consequently, oxidative addition is rapid. This allows the bromide to react under mild conditions using generic, inexpensive catalyst systems like Pd(PPh₃)₄ or Pd(OAc)₂.

  • 1-Methyl-3-indazolyl chloride: The C–Cl bond is significantly stronger (~96 kcal/mol). To overcome this high activation barrier, the chloride requires highly active, electron-rich, and sterically demanding dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) to force the palladium center into a highly reactive mono-ligated Pd(0) state [1].

Metal-Halogen Exchange

When generating a C3-nucleophile via lithiation, the kinetics of lithium-halogen exchange dictate the success of the reaction.

  • 3-Bromo-1-methylindazole: Undergoes rapid and clean lithium-halogen exchange with n-butyllithium (n-BuLi) at –78 °C. The resulting 3-lithio-1-methylindazole can be trapped with various electrophiles without degrading the indazole core.

  • 1-Methyl-3-indazolyl chloride: Is largely recalcitrant to n-BuLi. Attempting exchange with the more reactive t-butyllithium (t-BuLi) or at elevated temperatures often leads to competitive deprotonation at the C4 or C7 positions, or destructive ring-opening side reactions.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + ArX ArX 3-Halo-1-methylindazole (X = Cl, Br) ArX->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII Fast for Br Slow for Cl Trans Transmetalation (with R-B(OH)2) PdII->Trans PdII_R Pd(II) Intermediate Ar-Pd-R Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Pd(0) Product 3-Substituted 1-methylindazole RedElim->Product

Palladium-catalyzed cross-coupling cycle highlighting the rate-limiting oxidative addition step.

Quantitative Data Comparison

The following table summarizes the experimental performance of both halides across standard synthetic transformations. Data is aggregated from optimized protocols in modern literature [1, 2].

Reaction TypeParameter3-Bromo-1-methylindazole1-Methyl-3-indazolyl chloride
Suzuki-Miyaura Catalyst System Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ / XPhos (2-5 mol%)
Conditions K₂CO₃, Dioxane/H₂O, 80 °CK₃PO₄, Dioxane/H₂O, 100 °C
Typical Yield 85 - 95%60 - 80%
Heck Coupling Catalyst System Pd(OAc)₂ / PPh₃ (5 mol%)Pd(OAc)₂ / P(t-Bu)₃ (5-10 mol%)
Conditions Et₃N, DMF or Ball-Milling, 90 °CCy₂NMe, Dioxane, 110 °C
Typical Yield 75 - 90%< 40% (Sluggish, high catalyst death)
Lithiation Reagent n-BuLi (1.1 eq)t-BuLi (2.2 eq)
Conditions THF, –78 °C, 30 minTHF, –78 °C to –40 °C, 1 hr
Electrophile Trapping > 90% conversion< 50% (Complex mixture)

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols detail the exact stoichiometric and thermal controls required to successfully utilize these building blocks.

Protocol A: Suzuki-Miyaura Coupling of 3-Bromo-1-methylindazole

Because the C–Br bond is highly reactive, standard phosphine ligands are sufficient. This protocol relies on mild conditions to prevent indazole-nitrogen coordination from poisoning the catalyst.

  • Preparation: In a flame-dried Schlenk flask under argon, add 3-bromo-1-methylindazole (1.0 mmol, 211 mg), phenylboronic acid (1.5 mmol, 183 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Solvent & Base: Add degassed 1,4-dioxane (4.0 mL) and an aqueous solution of K₂CO₃ (2.0 M, 1.0 mL, 2.0 mmol).

  • Reaction: Seal the flask and heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.

  • Causality Check: The biphasic system is crucial; the aqueous layer dissolves the inorganic base and borate byproducts, driving the transmetalation step forward while preventing the accumulation of inactive Pd-borate complexes.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield 3-phenyl-1-methylindazole.

Protocol B: Buchwald-Hartwig Amination of 1-Methyl-3-indazolyl chloride

The inert C–Cl bond requires specialized dialkylbiaryl phosphine ligands. XPhos is selected here because its bulky, electron-rich nature accelerates oxidative addition and prevents the indazole N2 atom from forming a stable, dead-end Pd-complex [1].

  • Preparation: In a glovebox, charge a vial with 1-methyl-3-indazolyl chloride (1.0 mmol, 166 mg), the desired secondary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.048 mmol, 23 mg), and NaOt-Bu (1.4 mmol, 135 mg).

  • Solvent: Add anhydrous, degassed toluene (3.0 mL).

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C for 16 hours.

  • Causality Check: NaOt-Bu is required to generate the active Pd-amido complex. If the substrate contains base-sensitive functional groups (e.g., esters), substitute NaOt-Bu with the weaker base Cs₂CO₃ and increase the reaction time to 24 hours.

  • Workup: Filter the crude mixture through a pad of Celite, eluting with CH₂Cl₂, concentrate, and purify via chromatography.

G StartBr 3-Bromo-1-methylindazole LiExBr Lithium-Halogen Exchange (n-BuLi, -78 °C, THF) StartBr->LiExBr Fast & Clean StartCl 1-Methyl-3-indazolyl chloride LiExCl Lithium-Halogen Exchange (t-BuLi, Higher Temp) StartCl->LiExCl Sluggish/Side Reactions Intermediate 3-Lithio-1-methylindazole LiExBr->Intermediate LiExCl->Intermediate Electrophile Electrophile Addition (e.g., DMF, CO2, R-X) Intermediate->Electrophile Product 3-Functionalized 1-methylindazole Electrophile->Product

Comparative lithiation pathways demonstrating the efficiency of bromide vs. chloride exchange.

Strategic Selection Guide

When designing a synthetic route, the choice between the chloride and bromide derivative should be dictated by the overarching strategy of the synthesis:

  • Select 3-Bromo-1-methylindazole when:

    • Mild Conditions are Required: The substrate contains sensitive functional groups that cannot survive heating above 80 °C.

    • Performing Lithiation: It is the only viable option for clean lithium-halogen exchange to generate C3-nucleophiles.

    • Cost of Catalyst is a Factor: It readily couples using cheaper, ligand-free or PPh₃-based palladium systems [2].

  • Select 1-Methyl-3-indazolyl chloride when:

    • Orthogonal Chemoselectivity is Needed: If your molecule contains a bromide or iodide at another position, you can selectively couple the more reactive halide first, leaving the C3-chloride intact for late-stage functionalization.

    • Industrial Scale-Up: Aryl chlorides are generally cheaper to source and possess higher chemical stability during prolonged storage compared to their bromide counterparts.

References

  • Düfert, M. A.; Billingsley, K. L.; Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 2013, 135(34), 12877–12885. URL:[Link]

  • Yu, J.; Hong, Z.; Yang, X.; Jiang, Y.; Jiang, Z.; Su, W. "Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib." Beilstein Journal of Organic Chemistry, 2018, 14, 786–795. URL:[Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Methyl-3-Indazolyl Chloride

This guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation patterns of 1-methyl-3-indazolyl chloride, a crucial undertaking for researchers in drug discovery and organic synthesis. The st...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation patterns of 1-methyl-3-indazolyl chloride, a crucial undertaking for researchers in drug discovery and organic synthesis. The structural confirmation of such novel heterocyclic compounds is paramount, and mass spectrometry stands as a definitive tool for this purpose.[1] This document will explore the expected fragmentation pathways under electron ionization (EI), compare these to alternative fragmentation scenarios, and provide standardized protocols to ensure data integrity and reproducibility.

Introduction to 1-Methyl-3-Indazolyl Chloride and the Role of Mass Spectrometry

1-methyl-3-indazolyl chloride belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[2] Accurate structural elucidation is the bedrock of understanding its chemical reactivity and biological function. Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), is indispensable for providing a molecular "fingerprint" through characteristic fragmentation patterns.[3][4]

Predicted Fragmentation Pathways of 1-Methyl-3-Indazolyl Chloride under Electron Ionization (EI)

Electron ionization is a highly reproducible technique that imparts significant energy into the analyte molecule, leading to extensive and informative fragmentation.[3] The fragmentation of 1-methyl-3-indazolyl chloride is predicted to be governed by the inherent stability of the aromatic indazole core, the lability of the carbon-chlorine bond, and the influence of the N-methyl group.

A primary and highly characteristic feature will be the presence of the molecular ion peak (M⁺) and an accompanying M+2 peak in an approximate 3:1 intensity ratio, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[5][6]

The major fragmentation pathways are anticipated to be:

  • Loss of a Chlorine Radical: The C-Cl bond is susceptible to cleavage, leading to the formation of a stable 1-methyl-1H-indazol-3-yl cation. This is often a dominant fragmentation pathway for alkyl halides.[5]

  • Loss of the Methyl Group: Cleavage of the N-CH₃ bond can occur, resulting in a 3-chloro-1H-indazole radical cation.

  • Ring Cleavage and Rearrangements: While the aromatic indazole ring is relatively stable, some degree of ring opening or rearrangement is possible, leading to smaller fragment ions. For indazole-type structures, cleavage at the C-3 position is a known characteristic fragmentation pathway.[7]

The following diagram illustrates the predicted primary fragmentation pathways:

fragmentation M 1-Methyl-3-indazolyl chloride (M+•) m/z = 166/168 F1 [M - Cl]+ m/z = 131 M->F1 - Cl• F2 [M - CH3]+• m/z = 151/153 M->F2 - •CH3 F3 [Indazole core fragments] F1->F3 Further Fragmentation

Caption: Predicted primary fragmentation pathways of 1-methyl-3-indazolyl chloride.

Comparative Analysis: Distinguishing 1-Methyl-3-Indazolyl Chloride from Isomers

The fragmentation pattern of 1-methyl-3-indazolyl chloride can be effectively distinguished from its isomers, such as 2-methyl-3-indazolyl chloride or other positional isomers. The stability of the resulting fragment ions will differ, leading to variations in the relative abundances of key fragments. For instance, the fragmentation of a 2-methyl isomer might exhibit a different propensity for the loss of the methyl group due to the different electronic environment of the N-methyl bond.

Experimental Protocol: Acquiring a Mass Spectrum of 1-Methyl-3-Indazolyl Chloride

To obtain a high-quality mass spectrum of 1-methyl-3-indazolyl chloride, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is the recommended technique.[1]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole analyzer).

  • Electron Ionization (EI) source.

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 2 scans/second

The following diagram outlines the experimental workflow:

workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve sample in a volatile solvent (e.g., Dichloromethane) B Inject sample into GC A->B C Separation on capillary column B->C D Elution into MS C->D E Electron Ionization (70 eV) D->E F Mass Analysis E->F G Acquire Mass Spectrum F->G H Identify Molecular Ion Peak and Isotope Pattern G->H I Analyze Fragmentation Pattern H->I J Compare with Predicted Pathways I->J

Caption: Experimental workflow for GC-MS analysis of 1-methyl-3-indazolyl chloride.

Tabulated Summary of Predicted Fragmentation Data

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Significance
166/168[M]⁺Molecular ion; the 3:1 ratio confirms the presence of chlorine.
131[M - Cl]⁺Loss of a chlorine radical, a key indicator of an aromatic chloride.
151/153[M - CH₃]⁺Loss of the methyl group from the N1 position.

Conclusion

The predicted mass spectrometry fragmentation pattern of 1-methyl-3-indazolyl chloride, characterized by the distinct isotopic signature of chlorine and specific losses of the chlorine and methyl substituents, provides a robust method for its structural confirmation. By employing the standardized GC-MS protocol outlined, researchers can obtain reliable and reproducible data. This guide serves as a foundational resource for the analysis of this and similar indazole derivatives, facilitating unambiguous compound identification in the drug development pipeline.

References

  • Benchchem.
  • ProQuest. Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas.
  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • eGyanKosh.
  • Unlocking the Secrets of Mass Spectra.
  • Benchchem. Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
  • Chemistry LibreTexts. (2022, July 3). 3.
  • Chemistry LibreTexts. (2019, December 31).
  • JoVE. (2024, December 5).
  • PubMed. (2022, August 15).
  • MSU Chemistry. Mass Spectrometry.
  • ChemConnections.

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Validation

Comparative Analysis of 1-Methyl-3-indazolyl chloride vs. Unsubstituted Indazoles in Synthetic Workflows

The indazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized as a core structure for ATP-competitive kinase inhibitors. However, the specific functionalization of the indazole core dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

The indazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized as a core structure for ATP-competitive kinase inhibitors. However, the specific functionalization of the indazole core dictates its reactivity, physicochemical properties, and application in synthetic workflows.

This guide provides an objective, data-driven comparison between unsubstituted indazoles and 1-methyl-3-indazolyl chloride (also known as 3-chloro-1-methylindazole), detailing their divergent reactivity profiles and providing self-validating experimental protocols for their functionalization.

Structural and Electronic Profiling

The fundamental difference between these two scaffolds lies in their electronic distribution and available reactive sites:

  • Unsubstituted Indazoles: Possess a free N-H bond, resulting in a dynamic 1H ⇌ 2H tautomeric equilibrium. This free amine renders the molecule moderately acidic and highly nucleophilic, making it a prime substrate for N-alkylation and N-arylation.

  • 1-Methyl-3-indazolyl chloride: The methylation at the N1 position permanently locks the tautomeric state, increasing the molecule's lipophilicity. More importantly, the introduction of a chlorine atom at the C3 position reverses the scaffold's primary synthetic role. Instead of acting as a nucleophile, the molecule serves as an electrophile, primed for transition-metal-catalyzed C-C bond formation at the C3 position[1].

G Indazole Unsubstituted Indazole (Free N-H, Nucleophile) Pathway1 Ullmann/Buchwald-Hartwig (N-Arylation) Indazole->Pathway1 Base + Cu/Pd Catalyst MeClIndazole 1-Methyl-3-indazolyl chloride (Blocked N1, Electrophile) Pathway2 Suzuki-Miyaura/Heck (C3-Coupling) MeClIndazole->Pathway2 Pd Catalyst + Ligand Result1 N-Substituted Indazole (Kinase Inhibitor Scaffold) Pathway1->Result1 Aryl Halide Result2 C3-Substituted 1-Methylindazole (Targeted Pharmacophore) Pathway2->Result2 Arylboronic Acid

Divergent synthetic workflows of unsubstituted indazoles vs. 1-methyl-3-indazolyl chloride.

Comparative Performance Data

The following table summarizes the quantitative data and optimized reaction parameters for the primary functionalization pathways of both scaffolds.

ParameterUnsubstituted Indazole1-Methyl-3-indazolyl chloride
Primary Reactivity Nucleophile (N-H)Electrophile (C3-Cl)
Tautomerism 1H ⇌ 2H EquilibriumFixed (1H-like)
Typical Reaction Ullmann N-ArylationSuzuki-Miyaura C3-Coupling
Optimal Catalyst CuI (5 mol%)Pd2(dba)3 or Pd(OAc)2 (2 mol%)
Optimal Ligand N,N'-dimethylethylenediamineSPhos (Biarylphosphine)
Base / Solvent K3PO4 / TolueneK3PO4 / 1,4-Dioxane:H2O (4:1)
Typical Yields 75% - 95%[2]80% - 97%[1]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the step-by-step methodologies for utilizing these scaffolds, explicitly explaining the causality behind each experimental choice.

Protocol A: Regioselective N-Arylation of Unsubstituted Indazole

Objective: Form a C-N bond at the N1 position using an aryl halide.

Causality & Design: Unsubstituted indazoles are moderately acidic. Utilizing a copper-diamine catalyst system allows for highly regioselective N1-arylation. The diamine ligand is critical; it chelates the Cu(I) center to prevent the aggregation of inactive copper species and drastically accelerates the oxidative addition of the aryl halide, which is the rate-limiting step in Ullmann-type couplings[2].

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine indazole (1.0 equiv), the target aryl iodide (1.2 equiv), CuI (5 mol%), and K3PO4 (2.0 equiv).

  • Ligand Addition: Add N,N'-dimethylethylenediamine (10 mol%) to the solid mixture.

  • Solvent & Heating: Suspend the mixture in anhydrous toluene to achieve a 0.5 M concentration. Seal the tube and heat to 110 °C for 24 hours. Rationale: Toluene provides the high boiling point necessary to drive the thermodynamic formation of the N1-aryl product.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter the crude mixture through a pad of Celite to remove the insoluble inorganic phosphate salts.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure N1-aryl indazole.

Protocol B: Suzuki-Miyaura Cross-Coupling of 1-Methyl-3-indazolyl chloride

Objective: Form a C-C bond at the C3 position using an arylboronic acid.

Causality & Design: The C-Cl bond at the C3 position of an indazole is electronically deactivated and notoriously difficult to activate compared to C-Br or C-I bonds. Therefore, an electron-rich, sterically demanding biarylphosphine ligand (such as SPhos) paired with a palladium source is absolutely required to lower the activation energy barrier for the oxidative addition of the C3-Cl bond[1].

Step-by-Step Workflow:

  • Preparation: In a sealed microwave vial or Schlenk flask, combine 1-methyl-3-indazolyl chloride (1.0 equiv), the target arylboronic acid (1.5 equiv), Pd2(dba)3 (2 mol%), SPhos (4 mol%), and K3PO4 (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and H2O (4:1 ratio, 0.2 M). Rationale: The biphasic solvent system is critical. The water dissolves the inorganic base to generate the reactive boronate complex, while the dioxane ensures the solubility of the highly lipophilic indazole electrophile, driving efficient transmetalation.

  • Reaction: Heat the mixture to 100 °C for 15–20 hours under vigorous stirring[1].

  • Workup: Cool the reaction mixture, dilute with distilled water, and extract three times with dichloromethane. Dry the combined organic layers over anhydrous Na2SO4.

  • Purification: Evaporate the solvent under reduced pressure. Purify the residue by high-performance liquid chromatography (HPLC) or silica gel chromatography to yield the targeted 3-aryl-1-methylindazole.

Strategic Conclusion

The choice between an unsubstituted indazole and 1-methyl-3-indazolyl chloride dictates the entire trajectory of a synthetic campaign. Unsubstituted indazoles are the optimal starting point for generating N-linked diversity via nucleophilic pathways. Conversely, 1-methyl-3-indazolyl chloride serves as a highly robust, electrophilic building block specifically engineered for C3-arylation, enabling the synthesis of complex, sterically demanding molecules that are inaccessible through traditional N-H functionalization.

References

  • Antilla, J. C., Bafna, A., Huang, J., Zimmer, L., & Buchwald, S. L. (2004). "Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry. URL:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." PMC. URL:[Link]

  • Kouakou, A., et al. (2016). "Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles." Arabian Journal of Chemistry. URL:[Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 1-Methyl-3-indazolyl Chloride

As a Senior Application Scientist, I frequently observe laboratories underestimating the secondary hazards associated with reactive acyl chlorides. 1-Methyl-3-indazolyl chloride (also known as 1-Methyl-1H-indazole-3-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the secondary hazards associated with reactive acyl chlorides. 1-Methyl-3-indazolyl chloride (also known as 1-Methyl-1H-indazole-3-carbonyl chloride) is a critical building block in drug development, particularly in the synthesis of indazole-based therapeutics like lonidamine analogs and 5-HT3 receptor antagonists.

However, its utility is matched by its aggressive reactivity. This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that your laboratory operations remain safe, compliant, and scientifically rigorous.

Physicochemical & Hazard Profile

Understanding the intrinsic properties of 1-Methyl-3-indazolyl chloride is the first step in risk mitigation. The compound is highly moisture-sensitive; upon contact with ambient humidity or water, it undergoes rapid hydrolysis to form 1-methyl-1H-indazole-3-carboxylic acid and highly corrosive hydrogen chloride (HCl) gas[1][2].

Table 1: Quantitative Data & Hazard Classification
Property / MetricValue / ClassificationMechanistic Impact
Chemical Name 1-Methyl-1H-indazole-3-carbonyl chlorideActive electrophile for amidation/esterification.
CAS Number 106649-02-9[3][4]Unique identifier for regulatory tracking.
Molecular Weight 194.62 g/mol [5][6]Required for precise stoichiometric calculations.
GHS Hazard Codes H314, H302[6][7]Causes severe skin burns/eye damage; harmful if swallowed.
Storage Conditions 2 - 8 °C under Inert Gas[8]Low temperature prevents thermal degradation; inert gas prevents HCl pressure buildup from hydrolysis.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive acid chlorides. The following matrix outlines the mandatory equipment and the scientific causality behind each requirement[1][9].

Table 2: PPE Specifications & Justification
Equipment CategorySpecificationMechanistic Justification
Eye/Face Protection Non-vented chemical splash goggles + Full-face shield.Acid chlorides cause irreversible eye damage (H314)[7]. The face shield protects against localized pressurization and splattering during quenching.
Hand Protection Double-gloving: Butyl rubber (outer) over Nitrile (inner).Acid chlorides and organic solvents rapidly permeate standard latex. Butyl rubber offers superior chemical resistance to evolved HCl gas and corrosive liquids.
Body Protection Flame-resistant (FR) lab coat + Neoprene apron.Protects against exothermic reactions. Neoprene provides an impermeable barrier to acid chlorides[9].
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm).Captures and exhausts evolved HCl gas. If ventilation fails, a full-face respirator with acid gas (AG) cartridges is mandatory[9].

Operational Workflows & Standard Operating Procedures

To maintain scientific integrity, every procedure must be a self-validating system. The workflow below maps the critical path from reagent isolation to safe disposal.

G A 1-Methyl-3-indazolyl chloride B Fume Hood & PPE Verification A->B C Schlenk Line / Inert Transfer B->C D Controlled Reaction C->D E Alcohol/Base Quench D->E F Halogenated Waste E->F

Figure 1: End-to-end operational workflow for handling moisture-sensitive acid chlorides.

Protocol 1: Inert Atmosphere Transfer & Weighing

Atmospheric moisture is the primary enemy of acid chlorides. Exposure degrades the reagent and poses an inhalation hazard due to HCl evolution[1].

  • Purge the System: Ensure all glassware is oven-dried (120°C for >2 hours) and purged with dry Nitrogen or Argon.

  • Equilibrate Temperature: Allow the sealed reagent bottle to reach room temperature in a desiccator before opening.

    • Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture into the reagent, leading to rapid hydrolysis.

  • Transfer: Use a static-free spatula for solids or a Teflon cannula for liquid solutions, operating strictly within the fume hood.

  • Validation Check: Monitor the internal pressure of the reaction vessel via an oil bubbler. A steady, slow bubbling confirms positive inert gas pressure, validating that atmospheric moisture is successfully excluded.

Protocol 2: Reaction Quenching and Workup

Unreacted acid chloride must be safely destroyed before standard aqueous workup[10].

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath.

    • Causality: Quenching is highly exothermic; lowering the temperature mitigates the risk of solvent boil-off and violent splattering[10].

  • Quenching Agent Selection: Slowly add an alcohol (e.g., anhydrous methanol) dropwise, followed by a weak aqueous base (e.g., saturated sodium bicarbonate)[10].

    • Causality: Alcohols convert the unreacted acid chloride into a stable ester, which is significantly less exothermic and violent than direct water hydrolysis[10].

  • Venting: Ensure the reaction vessel is vented through a bubbler.

  • Validation Check: The cessation of exothermic heat generation and the stabilization of the reaction mixture's pH (tested via aliquots on pH paper showing neutral/slightly basic) validates that the acid chloride has been fully quenched.

Emergency Response & Spill Management

In the event of a spill, standard chemical spill kits may be dangerous. Water or combustible absorbents (like paper towels) must never be used on acid chlorides[11].

  • Evacuate and Isolate: Immediately clear personnel from the immediate area, extinguish all spark-producing equipment, and ensure the fume hood sash is lowered[11].

  • Neutralization: Cover the spill entirely with a calcined clay absorbent (e.g., Oil-Dri, Zorb-All) or dry sand[11].

    • Causality: Water or damp absorbents will cause a violent exothermic reaction, releasing massive amounts of toxic HCl gas. Calcined clay absorbs the liquid without providing nucleophilic water[11].

  • Collection: Once absorbed, sweep the mixture using non-sparking tools into a highly compatible, sealable container (e.g., an HDPE bucket)[8][11].

  • Disposal: Label the container strictly as "Corrosive Halogenated Acidic Waste" and route it to your Environmental Health & Safety (EH&S) department for proper incineration[11].

References

  • PubChem, "1-methyl-1H-indazole-3-carbonyl chloride | C9H7ClN2O | CID 7022055", National Institutes of Health (NIH). 6

  • Fisher Scientific, "1-methyl-1h-indazole-3-carbonyl chloride, 97%, Thermo Scientific 250 mg".5

  • Yufeng, "How to Quench Acid Chlorides? 5 Key Methods for Safe Handling". 10

  • Rice University, "Chemical Spills - Environmental Health Safety and Laboratory Operations". 11

  • SynQuest Labs, "Cyclohexanoyl chloride; Cyclohexanecarboxylic acid chloride - Safety Data Sheet". 8

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